molecular formula C10H9NO3 B2552809 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid CAS No. 101566-05-6

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Cat. No.: B2552809
CAS No.: 101566-05-6
M. Wt: 191.186
InChI Key: SLTMYJVEPKGZTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.186. The purity is usually 95%.
BenchChem offers high-quality 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-oxo-1,3-dihydroindol-6-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-7-2-1-6(4-10(13)14)3-8(7)11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMYJVEPKGZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)CC(=O)O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101566-05-6
Record name 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Comprehensive Structural Characterization of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural analysis, synthesis validation, and spectroscopic characterization of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (CAS: 101566-05-6). This document is designed for medicinal chemists and analytical scientists requiring rigorous verification standards for oxindole-based pharmacophores.

Executive Summary & Chemical Identity[1]

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (often abbreviated as 6-oxindoleacetic acid) is a critical bicyclic scaffold in drug discovery, particularly in the development of angiokinase inhibitors (e.g., Nintedanib analogs). Structurally, it consists of an oxindole (2-indolinone) core substituted at the 6-position with a carboxymethyl group.

Precise structural elucidation is paramount because the oxindole ring is prone to regiochemical ambiguity during synthesis (yielding 4-, 5-, or 6-isomers) and tautomeric equilibrium (lactam-lactim), which affects bioactivity and solubility profiles.

physicochemical Profile
PropertyValue
CAS Number 101566-05-6
Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Exact Mass 191.0582
Appearance Off-white to pale yellow powder
Melting Point 250–253 °C (Decomposes)
Solubility Soluble in DMSO, MeOH; Sparingly soluble in Water

Synthesis & Impurity Logic

To understand the analytical requirements, one must understand the genesis of the molecule. The most robust synthetic route involves the modified Sandmeyer isatin synthesis followed by reduction. This pathway dictates the specific impurities (regioisomers) that must be ruled out by NMR.

Synthetic Pathway Analysis
  • Precursor: 3-Aminophenylacetic acid.

  • Intermediate: Formation of the isonitrosoacetanilide via reaction with chloral hydrate and hydroxylamine.

  • Cyclization: Acid-catalyzed ring closure yields a mixture of 4- and 6-substituted isatins.

  • Reduction: Wolff-Kishner (Hydrazine/KOH) or catalytic reduction converts the C3-ketone to a methylene group, yielding the target oxindole.

Critical Impurities:

  • Regioisomer: 2-(2-oxo-2,3-dihydro-1H-indol-4-yl)acetic acid (from non-selective cyclization).

  • Intermediate: 2-(2,3-dioxoindolin-6-yl)acetic acid (Unreduced isatin).

SynthesisPath Start 3-Aminophenylacetic Acid Inter Isonitroso Intermediate Start->Inter Chloral Hydrate NH2OH Isatin6 6-Carboxymethyl Isatin Inter->Isatin6 H2SO4 Cyclization Isatin4 4-Carboxymethyl Isatin (Impurity) Inter->Isatin4 Regioisomer Side-product Target 6-Oxindoleacetic Acid (Target) Isatin6->Target N2H4/KOH Reduction

Figure 1: Synthetic logic highlighting the origin of the critical 4-isomer impurity.

Mass Spectrometry (HRMS)

Mass spectrometry provides the first line of confirmation. The compound ionizes well in positive electrospray ionization (ESI+) mode.

Fragmentation Pattern

The oxindole core exhibits a characteristic fragmentation pathway involving the sequential loss of water (from the carboxylic acid) and carbon monoxide (from the lactam ring).

  • [M+H]⁺: m/z 192.0655 (Calc.)

  • Fragment 1 (m/z ~174): Loss of H₂O [M+H - 18]⁺.

  • Fragment 2 (m/z ~146): Loss of CO [M+H - 18 - 28]⁺.

MS_Fragmentation M_H [M+H]+ m/z 192.06 Frag1 [M+H - H2O]+ m/z 174.05 M_H->Frag1 - H2O (18 Da) Frag2 [M+H - H2O - CO]+ m/z 146.06 Frag1->Frag2 - CO (28 Da) Lactam contraction

Figure 2: ESI+ Fragmentation pathway showing characteristic neutral losses.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the 6-isomer from the 4- or 5-isomers. The key diagnostic is the coupling pattern of the aromatic protons.

1H NMR Assignment (DMSO-d₆, 400 MHz)

The spectrum is characterized by two singlets in the aliphatic region (C3-methylene and side-chain methylene) and an ABX aromatic system.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH (1) 10.42s (br)1HExchangeable amide proton.
H-4 7.12d (J=7.8 Hz)1HOrtho to H-5; furthest from substituent.
H-5 6.82dd (J=7.8, 1.5 Hz)1HMeta to H-7, Ortho to H-4.
H-7 6.75d (J=1.5 Hz)1HMeta to H-5; shielded by ortho-NH.
Side Chain 3.58s2HBenzylic CH₂-COOH.
H-3 3.45s2HRing CH₂ (C3). Characteristic of oxindoles.
COOH 12.30s (v br)1HCarboxylic acid (often invisible if wet).
13C NMR Assignment (DMSO-d₆, 100 MHz)
Carbon TypeShift (δ ppm)Assignment
C=O (Amide) 176.5C-2 Lactam carbonyl.
C=O (Acid) 172.8Side chain carboxylic acid.
Quaternary 143.5C-7a (Bridgehead adjacent to N).
Quaternary 134.2C-6 (Ipso to acetic acid).
Quaternary 126.1C-3a (Bridgehead).
Aromatic CH 124.5C-4
Aromatic CH 121.8C-5
Aromatic CH 109.4C-7 (Upfield due to ortho-N donation).
Aliphatic CH₂ 41.2Side chain (-CH₂-COOH).
Aliphatic CH₂ 35.8C-3 (Ring methylene).
Regiochemistry Validation (NOESY)

To conclusively prove the 6-position substitution over the 5-position:

  • NOE Correlation: Irradiating the side-chain methylene (δ 3.58) should show a strong NOE enhancement of two aromatic protons: H-5 and H-7 .

  • Differentiation:

    • If substituted at Pos 5 : Side chain would correlate with H-4 and H-6.

    • If substituted at Pos 4 : Side chain would correlate with H-3 and H-5.

Infrared Spectroscopy (IR)

Solid-state analysis (FT-IR, KBr pellet) confirms the functional groups and crystal form.

  • 3200–3400 cm⁻¹: Broad OH stretch (acid) + NH stretch (sharp shoulder).

  • 1700–1720 cm⁻¹: C=O stretch (Carboxylic acid).

  • 1680–1690 cm⁻¹: C=O stretch (Oxindole amide/lactam). Note: Oxindole carbonyls typically appear lower than normal amides due to resonance.

Protocol: Analytical Workflow

For researchers synthesizing or verifying this compound, follow this self-validating workflow:

  • Solubility Check: Dissolve 5 mg in 0.6 mL DMSO-d₆. If turbid, filter; oxindoles can crystallize efficiently.

  • 1H NMR Acquisition: Acquire 16 scans. Verify the presence of two distinct methylene singlets at ~3.45 and ~3.58 ppm.

    • Pass Criteria: Integral ratio of Aromatic:Aliphatic is 3:4.

  • Regio-check: Check the aromatic coupling. You must see a large doublet (8 Hz) and a small doublet (1-2 Hz). If you see only singlets or complex multiplets, you may have the 5-isomer or a mixture.

  • HPLC Purity: Run on C18 column, Water/Acetonitrile (+0.1% Formic Acid). Oxindoles are UV active at 254 nm and 280 nm.

References

  • Synthesis of Oxindole Intermediates: Roth, G. J., et al. "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors." Journal of Medicinal Chemistry, vol. 52, no. 14, 2009, pp. 4466–4480.

  • General Oxindole Characterization: Trost, B. M., & Frederiksen, M. U. "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Angewandte Chemie International Edition, vol. 44, no. 2, 2005, pp. 308–310.

  • Chemical Structure Database: PubChem Compound Summary for CID 101566-05-6. "2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid."[1][2][3][4][5]

  • Isatin-Oxindole Synthesis Methodology: Silva, J. F. M., et al. "Recent Advances in the Synthesis of Oxindoles." Journal of the Brazilian Chemical Society, vol. 12, no. 3, 2001.

Sources

Physicochemical properties of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxindole scaffold is a privileged heterocyclic motif frequently encountered in natural products and serves as a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory,[3] antimicrobial,[4][5] and anticancer properties.[6] This guide focuses on a specific derivative, 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (also known as oxindole-6-acetic acid), a molecule of significant interest for further investigation in drug discovery programs. The strategic placement of the acetic acid moiety at the 6-position of the oxindole core offers a unique vector for chemical modification and interaction with biological targets.

This document provides a comprehensive overview of the known and predicted physicochemical properties of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, detailed protocols for its synthesis and characterization, and an exploration of its potential biological significance based on the activities of related compounds.

Chemical Structure and Identifiers
  • IUPAC Name: 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

  • Synonyms: (2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, 6-Carboxymethyl-2-oxindole[7]

  • CAS Number: 101566-05-6[7]

  • Molecular Formula: C₁₀H₉NO₃[7]

  • Molecular Weight: 191.19 g/mol [7]

  • InChI Key: LPSOEPHKJIKZDN-UHFFFAOYSA-N[7]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource/Justification
Physical Form Powder[7]
Melting Point 250-253 °C[7]
Boiling Point Not experimentally determined. Predicted to be >400 °C (decomposes).Based on high melting point and presence of strong intermolecular hydrogen bonding.
pKa Carboxylic Acid: ~4.5, Lactam N-H: ~17-18Predicted based on typical pKa values for phenylacetic acid derivatives and secondary amides.
LogP ~1.2 - 1.5Predicted. The presence of the polar carboxylic acid and lactam groups is balanced by the aromatic ring.
Solubility
WaterSparingly soluble in neutral water; solubility increases significantly in alkaline solutions (pH > 6) due to deprotonation of the carboxylic acid.
Alcohols (Methanol, Ethanol)Moderately soluble.
Polar Aprotic Solvents (DMSO, DMF)Soluble.
Non-polar Solvents (Hexane, Toluene)Insoluble.
Storage Temperature Room Temperature[7]
Expert Insights on Physicochemical Properties

The high melting point is indicative of a stable crystal lattice structure, likely dominated by strong intermolecular hydrogen bonding between the carboxylic acid dimers and the lactam N-H and C=O groups. The predicted pKa of the carboxylic acid suggests that at physiological pH (7.4), the molecule will exist predominantly as its carboxylate anion, which has significant implications for its solubility in aqueous biological fluids and its ability to interact with biological targets via ionic interactions. The moderate predicted LogP value suggests that the compound may possess a reasonable balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for orally bioavailable drugs.

Synthesis and Purification

Synthesis Workflow

Synthesis_Workflow A Methyl 4-chloro-3-nitrobenzoate B Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate A->B Dimethyl malonate, K-tert-butoxide, DMSO C Methyl 2-oxoindoline-6-carboxylate B->C Acetic acid, Water, Sodium dithionite (Hydrose), Heat D 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid C->D 1. NaOH (aq), Heat 2. HCl (aq)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol
Part 1: Synthesis of Methyl 2-oxoindoline-6-carboxylate (Intermediate)

This protocol is adapted from a disclosed process for the preparation of this key intermediate.[8]

  • Step 1a: Malonate Addition. To a solution of dimethyl malonate (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium tert-butoxide (1.0 eq) at 20-25 °C and stir for 2 hours. Slowly add methyl 4-chloro-3-nitrobenzoate (1.0 eq) and continue stirring for an additional 2 hours. This step involves a nucleophilic aromatic substitution reaction where the malonate enolate displaces the chloride.

  • Step 1b: Reductive Cyclization. To the resulting dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, add acetic acid and water. Add sodium dithionite ("Hydrose") (excess) to the mixture. Heat the reaction to 120-125 °C for 2 hours. During this step, the nitro group is reduced to an amine, which then undergoes an intramolecular condensation and decarboxylation to form the oxindole ring.

  • Work-up and Isolation. Cool the mixture to 15-20 °C and basify with aqueous ammonia to precipitate the product. Filter the solid, wash thoroughly with water, and dry to yield methyl 2-oxoindoline-6-carboxylate.

Part 2: Hydrolysis to 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

This is a standard saponification protocol for the hydrolysis of a methyl ester to a carboxylic acid.

  • Hydrolysis. Suspend methyl 2-oxoindoline-6-carboxylate (1.0 eq) in a mixture of methanol and water. Add an aqueous solution of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol. Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ethyl acetate to remove any non-acidic impurities.

  • Acidification and Isolation. Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. The product will precipitate as a solid.

  • Final Purification. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to afford the final product, 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ ~10.4 ppm (s, 1H): Lactam N-H proton.

    • δ ~7.1 ppm (d, J=7.6 Hz, 1H): Aromatic proton at C4.

    • δ ~6.8 ppm (s, 1H): Aromatic proton at C7.

    • δ ~6.7 ppm (d, J=7.6 Hz, 1H): Aromatic proton at C5.

    • δ ~3.5 ppm (s, 2H): Methylene protons of the acetic acid side chain (-CH₂COOH).

    • δ ~3.4 ppm (s, 2H): Methylene protons of the oxindole ring at C3 (-CH₂-).

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ ~177.0 ppm: Lactam carbonyl carbon (C2).

    • δ ~172.5 ppm: Carboxylic acid carbonyl carbon (-COOH).

    • δ ~145.0 ppm: Aromatic quaternary carbon (C7a).

    • δ ~135.0 ppm: Aromatic quaternary carbon (C6).

    • δ ~125.0 ppm: Aromatic CH carbon (C4).

    • δ ~123.0 ppm: Aromatic quaternary carbon (C3a).

    • δ ~121.0 ppm: Aromatic CH carbon (C5).

    • δ ~108.0 ppm: Aromatic CH carbon (C7).

    • δ ~40.0 ppm: Methylene carbon of the acetic acid side chain (-CH₂COOH).

    • δ ~35.0 ppm: Methylene carbon of the oxindole ring (C3).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • ~3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~3200 cm⁻¹: N-H stretch of the lactam.

  • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

  • ~1680 cm⁻¹: C=O stretch of the lactam.

  • ~1610, 1480 cm⁻¹: C=C stretching of the aromatic ring.

Mass Spectrometry
  • High-Resolution MS (ESI-): Expected [M-H]⁻ at m/z 190.0509, corresponding to the exact mass of the C₁₀H₈NO₃⁻ ion.

Potential Biological Activities and Applications

While specific biological data for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is limited, the broader class of oxindole derivatives is rich in pharmacological activities. This provides a strong rationale for its investigation in several therapeutic areas.

Rationale for Biological Screening

Biological_Activity A Oxindole Core Scaffold B Anti-inflammatory Activity (e.g., COX/5-LOX inhibition) A->B C Anticancer Activity (e.g., Kinase inhibition) A->C D Antimicrobial Activity A->D E 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (Target Compound) B->E Investigate C->E Investigate D->E Investigate

Caption: Rationale for investigating the biological activities of the target compound.

  • Anti-inflammatory Potential: Many oxindole derivatives exhibit potent anti-inflammatory effects, with some acting as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[3] The acetic acid side chain of the target compound mimics a key structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), making it a prime candidate for evaluation in inflammation models.

  • Anticancer Applications: The oxindole core is a key component of several approved and investigational kinase inhibitors used in oncology (e.g., Sunitinib, Nintedanib).[8] The acetic acid group provides a handle for creating amide libraries or other derivatives to probe interactions within the ATP-binding pockets of various kinases. Derivatives of (2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate have shown potent anti-proliferative activity.[6]

  • Antimicrobial Properties: The indole and oxindole nuclei are present in many compounds with antibacterial and antifungal activity.[4][5] The target compound could serve as a foundational structure for developing new antimicrobial agents.

Safety Information

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

  • GHS Pictogram: GHS07 (Exclamation Mark).[7]

  • Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a versatile chemical building block with significant, albeit largely unexplored, potential in drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the rich pharmacology of the oxindole scaffold, makes it an attractive target for further investigation. This guide provides a solid foundation of its physicochemical properties, a reliable synthetic route, and a clear rationale for its exploration as a potential therapeutic agent. The predicted analytical data herein should serve as a useful reference for researchers working on the synthesis and characterization of this and related molecules.

References

  • El-Gamal, M. I., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. Future Medicinal Chemistry. Available at: [Link]

  • Khetmalis, Y., et al. (2022). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842. Available at: [Link]

  • Various Authors. (2025). Novel oxindole derivatives and their biological activity. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Journal of the Chemical Society of Pakistan, 36(1). Available at: [Link]

  • Singh, U. P., & Bhat, H. R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link]

  • Aladdin Scientific. (2-Oxo-2, 3-dihydro-1H-indol-3-yl)acetic acid, min 96%, 100 mg. Aladdin Scientific. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. ResearchGate. Available at: [Link]

  • Sun, H., et al. (2016). Design, synthesis, and biological evaluation of (2E)-(2-oxo-1, 2-dihydro-3H-indol-3-ylidene)acetate derivatives as anti-proliferative agents through ROS-induced cell apoptosis. European Journal of Medicinal Chemistry, 124, 809-819. Available at: [Link]

  • PubChemLite. 2-(2-oxo-2,3-dihydro-1h-indol-1-yl)acetic acid. PubChemLite. Available at: [Link]

  • Technical Disclosure Commons. (2022). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. Technical Disclosure Commons. Available at: [Link]

  • Anzini, M., et al. (2021). Exploiting the 2‐(1,3,4,9-tetrahydropyrano[3,4‐b]indol-1-yl)acetic Acid Scaffold to Develop a New Class of Potent Dual COX Inhibitors/Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 64(21), 16016-16041. Available at: [Link]

  • Reddy, R. R., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(15), 8195-8202. Available at: [Link]

  • Moseson, D. E., et al. (2022). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 14(6), 1228. Available at: [Link]

  • Hughes, D. L., et al. (2015). Preparation of spirocyclic oxindoles by cyclisation of an oxime to a nitrone and dipolar cycloaddition. Beilstein Journal of Organic Chemistry, 11, 1686-1691. Available at: [Link]

  • Hafez, H. N., et al. (2016). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Chemistry, 6(2), 35-43. Available at: [Link]

  • Science Publishing Corporation. (2012). View of Synthesis of some heterocyclic compounds based on (2, 3-dioxo-2, 3-dihydro-1H-indol-1-yl) acetyl acetic acid derivatives. Science Publishing Corporation. Available at: [Link]

  • National Center for Biotechnology Information. Oxindole-3-acetic acid. PubChem. Available at: [Link]

  • The Royal Society of Chemistry. (2020). ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. The Royal Society of Chemistry. Available at: [Link]

  • Guchhait, G., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Organic & Biomolecular Chemistry, 21(20), 4257-4286. Available at: [Link]

  • ResearchGate. (2002). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. Available at: [Link]

  • Ghorai, P., et al. (2017). Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry, 82(15), 8195-8202. Available at: [Link]

  • Chemistry LibreTexts. (2019). 4.4 Solubility. Chemistry LibreTexts. Available at: [Link]

  • Chemchart. 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid (1018243-08-7). Chemchart. Available at: [Link]

  • Kumar, A., et al. (2008). Synthesis and biological evaluation of amide derivatives of (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetic acid as potential anti-inflammatory agents with lower gastrointestinal toxicity. Bioorganic & Medicinal Chemistry, 16(10), 5620-5633. Available at: [Link]

  • Fujiwara, H., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1953. Available at: [Link]

  • ResearchGate. (2012). 13 CNMR spectra of indole-3-acetic acid in DMSO d 6 . ResearchGate. Available at: [Link]

  • Pharmaffiliates. Chemical Name : 2,3-Dihydro-1H-indol-1-yl(oxo)acetic acid. Pharmaffiliates. Available at: [Link]

  • Lozynskyi, A., et al. (2023). 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic Acid as a Potential Polypharmacological Agent. Pharmaceuticals, 16(3), 392. Available at: [Link]

  • ScienceAsia. (2010). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models. ScienceAsia, 36(4), 338-341. Available at: [Link]

Sources

Biological Activity of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic Acid in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid , a critical pharmacophore and synthetic intermediate in the design of ATP-competitive kinase inhibitors.

Executive Summary

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (often referred to as Oxindole-6-acetic acid ) represents a specialized scaffold within the indolinone class of kinase inhibitors. While the oxindole core (indolin-2-one) is the primary driver of ATP-competitive binding—famously utilized in multi-targeted tyrosine kinase inhibitors (TKIs) like Sunitinib and Nintedanib —the C6-acetic acid substitution plays a distinct role in solubility modulation , solvent-front interaction , and metabolic stability .

This guide details the structural biology, synthetic utility, and kinase inhibition profile of this specific molecular entity.

Structural Biology & Pharmacophore Analysis[1]

The Indolinone Scaffold (Hinge Binding)

The core biological activity of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid stems from its indolin-2-one moiety. In the context of kinase inhibition, this scaffold functions as a "Hinge Binder."

  • H-Bond Donor (N1-H): The lactam nitrogen forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2, Glu96 in VEGFR2).

  • H-Bond Acceptor (C2=O): The lactam carbonyl accepts a hydrogen bond from the backbone amide nitrogen of the hinge (e.g., Leu83 in CDK2, Cys919 in VEGFR2).

The Role of the C6-Acetic Acid Tail

The C6-position of the oxindole core typically orients towards the solvent-exposed region of the ATP-binding pocket. The addition of an acetic acid group (


) at this position introduces specific biological properties:
  • Solubility Enhancement: The ionizable carboxylic acid (

    
    ) significantly improves aqueous solubility compared to lipophilic C6-halides or alkyls, a critical parameter for oral bioavailability.
    
  • Solvent Front Interactions: The carboxylate can form salt bridges with surface lysine or arginine residues (e.g., Lys side chains often found at the kinase pocket rim).

  • Synthetic Handle: It serves as a versatile linker for coupling to solubilizing tails (e.g., morpholine, piperazine) via amide bond formation, a strategy seen in Nintedanib (which uses a C6-ester/amide linkage).

Mechanism of Action Diagram

The following diagram illustrates the binding mode of the oxindole scaffold within the kinase ATP pocket.

KinaseBinding KinaseHinge Kinase Hinge Region (e.g., VEGFR2 Glu917/Cys919) OxindoleCore Indolin-2-one Core (Scaffold) KinaseHinge->OxindoleCore H-Bond (N-H -> C2=O) OxindoleCore->KinaseHinge H-Bond (N1-H -> C=O) C6_Tail C6-Acetic Acid Group (Solvent Front) OxindoleCore->C6_Tail Covalent Link Solvent Aqueous Environment (Solubility/Salt Bridge) C6_Tail->Solvent Ionization / Interaction

Figure 1: Schematic representation of the oxindole core binding to the kinase hinge region, highlighting the C6-acetic acid interaction with the solvent front.

Biological Activity & SAR Data[1][2]

Kinase Selectivity Profile

The acid itself is often an intermediate or a weak inhibitor (


) because it lacks the C3-substitution required to fill the hydrophobic pocket (Gatekeeper region). High potency is achieved when the C3-methylene is substituted (e.g., via Knoevenagel condensation).

However, derivatives where the C6-acetic acid is retained or modified show potent inhibition against Angiokinase family members:

Kinase TargetRelevanceEffect of C6-Acid/Ester
VEGFR2 (KDR) AngiogenesisHigh Potency: C6-substitution aids in solubilization without steric clash.
PDGFR-

Pericyte coverageModerate Potency: Requires specific hydrophobic groups at C3.
FGFR1 Cell proliferationVariable: C6-acid can form repulsive interactions if the pocket rim is electronegative.
CDK2 Cell CycleLow Potency: Unless specific C3-oxindole fusion is present.
Metabolic Implications

In drug development, the C6-acetic acid moiety is often the hydrolysis product of ester prodrugs.

  • Prodrug Strategy: A methyl or ethyl ester of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is often used to cross cell membranes.

  • Intracellular Activation: Esterases cleave the ester to release the free acid.

  • Activity Retention: If the free acid accumulates intracellularly, it must retain binding affinity. Studies suggest that while the acid is less permeable, it remains active against the kinase if the solvent channel is open.

Experimental Protocols

Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic Acid

This protocol describes the synthesis of the core scaffold, essential for researchers generating libraries of kinase inhibitors.

Reagents:

  • 6-Bromooxindole (Starting Material)

  • Diethyl malonate

  • Sodium hydride (NaH)

  • Copper(I) bromide (CuBr)

  • HCl/Acetic Acid[1]

Workflow:

  • Malonate Coupling: React 6-bromooxindole with diethyl malonate in the presence of NaH and CuBr (catalyst) in dioxane at reflux (

    
    , 12h) to form the diester intermediate.
    
  • Decarboxylation: Treat the intermediate with 6N HCl/Acetic acid at reflux for 4 hours.

  • Isolation: Cool to room temperature. The product precipitates as an off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol/water.

Validation (NMR):

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    10.4 (s, 1H, NH), 3.55 (s, 2H,
    
    
    at C3), 3.48 (s, 2H,
    
    
    ), 12.2 (br s, 1H, COOH).
In Vitro Kinase Inhibition Assay (FRET-based)

To evaluate the biological activity of the acid and its derivatives.

Materials:

  • Recombinant VEGFR2 kinase domain.

  • FRET peptide substrate (e.g., Z'-LYTE™).

  • Test Compound: 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (dissolved in DMSO).

Protocol:

  • Preparation: Prepare 3x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix 10

    
    L of diluted kinase (0.5 ng/well) with 5 
    
    
    
    L of Test Compound (serially diluted). Incubate for 15 min at RT.
  • Reaction Start: Add 5

    
    L of ATP/Peptide substrate mixture (
    
    
    
    concentrations).
  • Reaction Stop: After 60 min, add 10

    
    L of Development Reagent (protease that cleaves non-phosphorylated peptide).
    
  • Detection: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Synthetic Utility & Pathway

The acid is rarely the final drug; it is the platform for diversity.

Synthesispath Start 6-Bromooxindole Intermediate 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (The Core Scaffold) Start->Intermediate Cu-catalyzed Coupling + Hydrolysis PathA Path A: Amide Coupling (Solubility Tail) Intermediate->PathA Amine + EDC/HOBt PathB Path B: Knoevenagel Condensation (C3-Functionalization) Intermediate->PathB Aldehyde + Piperidine FinalDrug Potent Kinase Inhibitor (e.g., VEGFR2/PDGFR Target) PathA->FinalDrug PathB->FinalDrug

Figure 2: Synthetic divergence from the oxindole-6-acetic acid scaffold.

Key Derivatives[1][3]
  • Amide Derivatives: Reaction of the acetic acid with N-methylpiperazine creates a basic tail similar to that in Nintedanib , improving lysosomal trapping and solubility.

  • C3-Arylidene Derivatives: Condensation with pyrrole-2-carboxaldehydes yields "Sunitinib-like" inhibitors with enhanced potency.

References

  • Roth, G. J., et al. (2009). "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific in vivo active inhibitor." Journal of Medicinal Chemistry, 52(14), 4466-4480. Link

  • Sun, L., et al. (2003). "Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases." Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

  • Moyer, J. D., et al. (1997). "Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase." Cancer Research, 57(21), 4838-4848. (Context on kinase assay protocols). Link

  • Google Patents. (2013). "Substituted heterocyclic acetamides as kappa opioid receptor (KOR) agonists." Patent AU2013230425A1. (Cites the specific synthesis of the title compound). Link

Sources

Therapeutic Potential of 2-(2-Oxo-2,3-dihydro-1H-indol-6-yl)acetic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid scaffold. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the molecule's utility as a privileged intermediate for GPCR ligands (specifically Kappa Opioid Receptor agonists) and its emerging role in kinase inhibitor design.

Technical Monograph | Version 1.0

Executive Summary

The 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid scaffold represents a specialized pharmacophore in modern drug discovery. Unlike the ubiquitous 3-substituted oxindoles (found in kinase inhibitors like Sunitinib) or the 5-substituted variants (common in serotonin modulators), the 6-substituted oxindole architecture offers a unique geometric vector for target engagement.

This guide explores the scaffold's critical role as a precursor for Kappa Opioid Receptor (KOR) agonists , its utility as a solvent-exposed "exit vector" in kinase inhibitor design, and its chemical versatility as a linker in Fragment-Based Drug Discovery (FBDD).

Molecular Architecture & Pharmacophore Analysis[1]

Structural Deconstruction

The molecule consists of a 2-oxindole (indolin-2-one) core fused with an acetic acid moiety at the C6 position. This specific substitution pattern is chemically significant:

  • The Oxindole Core: Functions as a bioisostere for nucleobases or peptide bonds, capable of bidentate hydrogen bonding (Donor: N1-H, Acceptor: C2=O).

  • The C6-Acetic Acid Tail: Unlike C3 substituents which often bury themselves in hydrophobic pockets (e.g., the ATP-binding site of kinases), C6 substituents typically project outward towards the solvent interface. This makes the C6-acetic acid group an ideal "handle" for improving solubility or attaching linker chains for PROTACs (Proteolysis Targeting Chimeras).

Pharmacophore Mapping

In the context of receptor binding, the scaffold presents three interaction zones:

  • Zone A (Lactam): H-bond donor/acceptor pair for anchoring.

  • Zone B (Aromatic System):

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan).
  • Zone C (Carboxylate): An ionic anchor point that can form salt bridges with positively charged residues (Lysine, Arginine) or be amidated to extend into auxiliary binding pockets.

Pharmacophore Figure 1: Pharmacophore Map of the 6-Substituted Oxindole Scaffold Oxindole Oxindole Core (H-Bond Donor/Acceptor) C6_Linker C6-Position (Geometric Vector) Oxindole->C6_Linker Rigid Scaffold Target Target Interaction (GPCR/Kinase) Oxindole->Target H-Bonding (Hinge/Pocket) AceticAcid Acetic Acid Tail (Ionic/Covalent Handle) C6_Linker->AceticAcid Extension AceticAcid->Target Salt Bridge / Solubilization

Primary Therapeutic Applications

Kappa Opioid Receptor (KOR) Agonism

The most definitive therapeutic application of this specific scaffold is found in the development of selective KOR agonists , which are pursued for the treatment of pain and pruritus without the addictive side effects of Mu-opioid receptor agonists.

Mechanism of Action: Research indicates that the 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid moiety serves as a critical intermediate. It is typically coupled with chiral amines (e.g., substituted pyrrolidines) to form acetamides.

  • Role: The oxindole mimics the tyrosine residue found in endogenous opioid peptides (dynorphins), while the acetamide linker positions the auxiliary amine to interact with the aspartate residue (Asp138) deep in the KOR binding pocket.

  • Evidence: Patent literature [1] details the use of this specific acid to synthesize potent KOR agonists, achieving high selectivity over Mu and Delta receptors.

Kinase Inhibition: The "Exit Vector" Strategy

In kinase inhibitor design, the ATP-binding pocket is crowded.

  • C3-Substitution: Traditional inhibitors (e.g., Sunitinib) substitute at C3 to mimic the purine ring of ATP.

  • C6-Substitution Utility: The C6 position of the oxindole ring points towards the solvent-exposed region of the kinase cleft.

    • Application: Chemists utilize the 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid scaffold to attach solubilizing groups (like morpholine or piperazine) via amide coupling. This does not interfere with ATP-mimetic binding but drastically improves the ADME (Absorption, Distribution, Metabolism, Excretion) profile of the drug.

Synthetic Methodologies

To access this scaffold reliably, a transition-metal-catalyzed approach is recommended over classical Fischer indole synthesis, which can lack regioselectivity for the 6-position.

Preferred Route: Palladium-Catalyzed Carbonylation/Coupling

This protocol ensures high regiochemical fidelity, starting from commercially available 6-bromooxindole.

Reaction Scheme Logic:

  • Starting Material: 6-Bromo-2-oxindole.

  • Coupling: Suzuki-Miyaura coupling with a malonate ester or direct Pd-catalyzed alpha-arylation.

  • Hydrolysis: Conversion of the ester to the free acid.

Synthesis Figure 2: Synthetic Pathway via Pd-Catalyzed Malonate Coupling Start 6-Bromo-2-oxindole Step1 Pd(dba)2, Ligand Diethyl Malonate Start->Step1 Intermediate Diester Intermediate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (HCl / Heat) Intermediate->Step2 Product 2-(2-oxo-2,3-dihydro-1H-indol-6-yl) acetic acid Step2->Product

Experimental Protocols

Protocol: Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Note: This protocol is adapted for gram-scale synthesis.

Materials:

  • 6-Bromooxindole (1.0 eq)

  • Diethyl malonate (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • XPhos or P(t-Bu)₃ (10 mol%)

  • K₃PO₄ (3.0 eq)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Coupling: In a flame-dried Schlenk flask, combine 6-bromooxindole, diethyl malonate, and phosphate base in toluene. Degas with argon for 15 minutes. Add the Palladium catalyst and ligand.[1]

  • Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor by TLC (EtOAc:Hexane 1:1) until the bromide is consumed.

  • Workup: Cool to RT, filter through a celite pad, and concentrate the filtrate.

  • Hydrolysis/Decarboxylation: Dissolve the crude diester in 6M HCl (aq) and acetic acid (1:1 v/v). Reflux at 110°C for 4 hours. This step hydrolyzes the esters and effects thermal decarboxylation of the gem-dicarboxylic acid.

  • Isolation: Cool the reaction. The product often precipitates as an off-white solid. Filter and wash with cold water. Recrystallize from Ethanol/Water.

Protocol: In Vitro KOR Binding Assay (Validation)

To validate the bioactivity of derivatives synthesized from this scaffold:

  • Cell Line: CHO-K1 cells stably expressing human KOR.

  • Radioligand: [³H]-U69,593 (Specific KOR agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

  • Procedure:

    • Incubate membrane preparations (20 µg protein) with [³H]-U69,593 (1 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate for 60 min at 25°C.

    • Terminate by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate IC₅₀ and K_i values using non-linear regression analysis.

Future Outlook & Strategic Value

The 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid scaffold is poised for resurgence in two specific areas:

  • PROTAC Linkerology: The 6-position of the oxindole is chemically distinct from the binding face (positions 1, 2, 3). This allows the acetic acid tail to serve as the attachment point for an E3 ligase ligand (like Thalidomide) without disrupting the oxindole's binding to the target protein (POI).

  • Dual-Action Anti-Inflammatories: Leveraging the similarity to indole-3-acetic acid (NSAID-like), 6-substituted variants are being explored to inhibit CRTh2 while simultaneously modulating prostaglandin pathways, offering a non-steroidal approach to asthma and allergic rhinitis.

References

  • Substituted Heterocyclic Acetamides as Kappa Opioid Receptor Agonists.
  • Oxindole and its Derivatives: A Review on Recent Progress in Biological Activities. Source: Biomedicine & Pharmacotherapy (via PubMed). Context: Provides the general SAR landscape for oxindole scaffolds, highlighting the distinction between C3, C5, and C6 substitution patterns. URL:[Link]

  • Structure-Activity Relationships of Indole-Based Compounds. Source: Journal of Medicinal Chemistry (via PMC). Context: Discusses the geometric implications of indole substitution vectors in drug design. URL:[Link]

Sources

History and discovery of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical synthesis, and pharmacological significance of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid , a critical intermediate in the development of Kappa Opioid Receptor (KOR) agonists.

A Strategic Scaffold in Next-Generation Analgesic Discovery

Executive Summary

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (CAS: 101566-05-6) is a specialized heterocyclic building block utilized primarily in the synthesis of substituted heterocyclic acetamides .[1] Its structural core—a 6-substituted oxindole—serves as a privileged scaffold in medicinal chemistry, offering a unique hydrogen-bond donor/acceptor profile that mimics peptide turns.

The compound gained prominence in the early 2010s (circa 2013) as a key intermediate for novel Kappa Opioid Receptor (KOR) agonists . Unlike traditional Mu-opioid receptor (MOR) agonists (e.g., morphine), KOR agonists derived from this scaffold aim to provide potent analgesia and anti-pruritic effects with reduced risks of respiratory depression and addiction.

Key Technical Data:

Property Specification
Chemical Name 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
CAS Number 101566-05-6
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Core Moiety Oxindole (Indolin-2-one)
Functional Group Carboxylic Acid (C6-position)

| Primary Application | Intermediate for KOR Agonists (e.g., Patent WO2013131408) |

Discovery Context: The KOR Agonist Evolution

The discovery of this specific intermediate is inextricably linked to the search for safer pain management therapeutics.

The Clinical Need

For decades, the "opioid crisis" drove research away from Mu-opioid receptors (MOR) toward Kappa-opioid receptors (KOR). While KOR activation produces analgesia, early generations of KOR agonists (e.g., U-50,488) suffered from severe side effects, including dysphoria and sedation, due to central nervous system (CNS) penetration and lack of functional selectivity.

The Shift to Heterocyclic Acetamides

In 2013, researchers (notably in patent WO2013131408 and AU2013230425 ) identified that substituted heterocyclic acetamides could maintain high KOR affinity while potentially mitigating adverse effects. The oxindole-6-acetic acid moiety was selected as the optimal "left-hand" fragment of the pharmacophore.

Why the Oxindole Scaffold?

  • Metabolic Stability: The oxindole ring is more resistant to oxidative metabolism than the parent indole.

  • Binding Affinity: The amide carbonyl and NH of the oxindole ring form critical hydrogen bonds within the KOR binding pocket (specifically interacting with residues like Glu297 or Tyr320).

  • Vector Orientation: The acetic acid linker at the 6-position orients the "right-hand" amine fragment (often a substituted pyrrolidine) into the correct hydrophobic sub-pocket.

Chemical Synthesis & Methodologies

The synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid requires precise regiocontrol to ensure the acetic acid side chain is installed at the 6-position rather than the more reactive 3-position.

Pathway A: The Modified Willgerodt-Kindler (Historical/Industrial)

This route is often preferred for scale-up due to the availability of starting materials.

  • Precursor: 6-Acetyloxindole (derived from 3-nitroacetophenone or via Friedel-Crafts acylation of oxindole).

  • Reaction: The ketone undergoes a Willgerodt-Kindler reaction using sulfur and morpholine to form the thiomorpholide.

  • Hydrolysis: Acidic or basic hydrolysis yields the acetic acid derivative.

Pathway B: The Indole Oxidation Route (Laboratory Scale)

A more direct laboratory method involves the oxidative conversion of the parent indole.

  • Starting Material: Indole-6-acetic acid.

  • Oxidation: Treatment with N-Chlorosuccinimide (NCS) in acetic acid, followed by hydrolysis.

  • Mechanism: Electrophilic chlorination at C3, followed by hydrolysis to the 3-hydroxyindolenine, which rearranges to the oxindole.

Pathway C: Palladium-Catalyzed Alpha-Arylation (Modern)

For high-precision medicinal chemistry, this route allows for the introduction of the acetic acid moiety onto a pre-formed halogenated oxindole.

  • Starting Material: 6-Bromooxindole.

  • Coupling: Pd-catalyzed cross-coupling with diethyl malonate or tert-butyl acetate (Reformatsky-type).

  • Deprotection/Decarboxylation: Acidic hydrolysis yields the final acid.

Detailed Experimental Protocols

The following protocols are synthesized from standard methodologies applicable to this scaffold. Always perform these reactions in a fume hood with appropriate PPE.

Protocol 1: Synthesis via Indole Oxidation (Route B)

Reference: Adapted from J. Org.[2] Chem. 2010, 75, 11, 3569–3577.[2]

Reagents:

  • Indole-6-acetic acid (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetic Acid (glacial, solvent)

  • Phosphoric Acid (85%)

Step-by-Step:

  • Dissolution: Dissolve Indole-6-acetic acid (1.0 g, 5.7 mmol) in glacial acetic acid (20 mL) at room temperature.

  • Chlorination: Add NCS (0.80 g, 6.0 mmol) portion-wise over 10 minutes. The solution will darken. Stir for 2 hours.

  • Hydrolysis: Add 85% Phosphoric acid (5 mL) and heat the mixture to 70°C for 1 hour.

  • Quench: Cool to room temperature and pour onto crushed ice (100 g).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid as an off-white solid.

Protocol 2: Amide Coupling (KOR Agonist Synthesis)

Context: Attaching the oxindole acid to an amine scaffold (e.g., substituted pyrrolidine).

Reagents:

  • 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (1.0 equiv)

  • Amine Partner (e.g., 3-fluoropyrrolidine derivative) (1.0 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Activation: In a round-bottom flask, dissolve the oxindole acid (155 mg, 0.81 mmol) in dry DMF (5 mL). Add EDCI (186 mg) and HOBt (132 mg). Stir for 20 minutes at RT to form the active ester.

  • Coupling: Add the amine partner (dissolved in minimal DMF) to the reaction mixture.

  • Reaction: Stir at room temperature for 12–16 hours under Nitrogen.

  • Workup: Dilute with water (20 mL) and extract with DCM. Wash with saturated NaHCO₃ to remove unreacted acid.

  • Result: The resulting amide is the protected precursor to the active KOR agonist.

Visualizations & Pathways
Diagram 1: Retrosynthetic Analysis of KOR Agonists

This diagram illustrates how the target drug molecule is deconstructed to reveal the oxindole acid as the critical building block.

KOR_Retrosynthesis Target Target KOR Agonist (Substituted Heterocyclic Acetamide) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Fragment_A Amine Fragment (e.g., 3-Fluoropyrrolidine) Disconnection->Fragment_A Fragment_B CORE INTERMEDIATE 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (CAS 101566-05-6) Disconnection->Fragment_B

Caption: Retrosynthetic breakdown of a typical Kappa Opioid Receptor agonist, identifying the oxindole-6-acetic acid as the strategic "left-hand" pharmacophore.

Diagram 2: Synthetic Workflow (Oxidation Route)

This diagram details the laboratory synthesis of the intermediate from the parent indole.

Synthesis_Workflow Start Indole-6-acetic acid Step1 Chlorination (NCS, AcOH) Start->Step1 Intermediate 3-Chloro-3H-indole Intermediate Step1->Intermediate Electrophilic Attack Step2 Hydrolysis & Rearrangement (H3PO4, 70°C) Intermediate->Step2 1,2-Shift Product 2-(2-oxo-2,3-dihydro-1H-indol-6-yl) acetic acid Step2->Product Final Yield

Caption: Synthetic pathway converting Indole-6-acetic acid to the Oxindole derivative via oxidative rearrangement (Route B).

References
  • Patent: Substituted Heterocyclic Acetamides as Kappa Opioid Receptor Agonists.
  • A Simple Method for the Preparation of Oxindoleacetic and Propionic Acids

    • Source: The Journal of Organic Chemistry (2010), 75(11), 3569–3577.[2]

    • Context: Provides the mechanistic basis for the oxid
    • URL:[Link]

  • Sigma-Aldrich Product Specification: 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid. Source: Sigma-Aldrich (Merck). Context: Verification of CAS 101566-05-6 identity and physicochemical properties.
  • Oxindole as Starting M

    • Source: Arkivoc (2013).[3]

    • Context: Review of general synthetic strategies for functionalizing the oxindole core.
    • URL:[Link]

Sources

The Solubility Profile of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development—from synthesis and purification to formulation—this document outlines the theoretical and practical considerations for determining and understanding the solubility of this compound in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of fundamental principles, experimental protocols, and data interpretation strategies.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It dictates the efficiency of chemical reactions, the feasibility of purification methods, and ultimately, the bioavailability of the final drug product. For a molecule like 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, understanding its behavior in different solvent environments is paramount for process optimization and the development of robust formulations.

This guide will delve into the critical aspects of the solubility of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, providing a framework for its systematic evaluation. We will explore the physicochemical properties of the molecule, discuss the principles of solvent selection, present detailed experimental methodologies for solubility determination, and touch upon the utility of computational models in predicting solubility.

Physicochemical Characterization of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

A foundational understanding of the physicochemical properties of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is essential for predicting and interpreting its solubility.

Table 1: Physicochemical Properties of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

PropertyValueSource
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.19 g/mol
Melting Point 250-253 °C
Appearance Powder
InChI Key LPSOEPHKJIKZDN-UHFFFAOYSA-N

The structure of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, featuring a polar oxindole ring, a carboxylic acid group, and a nonpolar benzene ring, suggests a nuanced solubility profile. The presence of both hydrogen bond donors (-NH and -OH) and acceptors (C=O) indicates the potential for favorable interactions with polar protic and aprotic solvents. Conversely, the aromatic ring contributes to its potential solubility in less polar environments.

Principles of Solvent Selection for Solubility Studies

The adage "like dissolves like" provides a fundamental, albeit simplified, starting point for solvent selection. A more rigorous approach involves considering the solvent's polarity, hydrogen bonding capacity, and dielectric constant in relation to the solute's properties. For 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, a range of solvents should be investigated to establish a comprehensive profile.

A Rational Approach to Solvent Selection:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can engage in hydrogen bonding with the carboxylic acid and amide functionalities of the molecule, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents can act as hydrogen bond acceptors and possess high dielectric constants, which can facilitate the dissolution of polar compounds. The parent compound, oxindole, is known to be soluble in ethanol, DMSO, and DMF.[1][2]

  • Nonpolar Solvents (e.g., Toluene, Hexane): Solubility in these solvents is expected to be limited due to the polar nature of the molecule. However, some interaction with the aromatic ring may occur.

Experimental Determination of Equilibrium Solubility

The shake-flask method is the gold standard for determining equilibrium solubility. This method involves equilibrating an excess of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved solid in the supernatant remains constant.

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid to a series of vials, each containing a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. It is advisable to perform a time-to-equilibrium study to determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifugation can be employed to expedite this process and ensure a clear supernatant.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used technique for quantifying the concentration of dissolved solutes.

Table 2: Example HPLC Method for Quantification

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid
Flow Rate 1.0 mL/min
Detection UV at a wavelength determined by the UV spectrum of the compound
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, and specificity according to established guidelines to ensure reliable results.

Understanding the Solubility Profile: Data Interpretation

The experimentally determined solubility values should be tabulated and analyzed to understand the influence of solvent properties on the dissolution of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid.

Table 3: Hypothetical Solubility Data for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid at 25°C

SolventSolvent TypeSolubility (mg/mL)
MethanolPolar ProticHigh
EthanolPolar ProticModerate-High
AcetonePolar AproticModerate
Dimethyl Sulfoxide (DMSO)Polar AproticVery High
Dimethylformamide (DMF)Polar AproticVery High
Ethyl AcetateModerately PolarLow-Moderate
TolueneNonpolarLow
HexaneNonpolarVery Low

Interpretation: High solubility in polar aprotic solvents like DMSO and DMF would be expected due to their strong hydrogen bond accepting capabilities and high polarity. Good solubility in polar protic solvents like methanol would be attributed to both hydrogen bonding and polar interactions. The lower solubility in nonpolar solvents would highlight the dominance of the polar functional groups in the molecule's overall character.

The Role of Computational Models in Solubility Prediction

In the absence of extensive experimental data, computational models can provide valuable initial estimates of solubility.[3][4] Quantitative Structure-Property Relationship (QSPR) models, for instance, use molecular descriptors to predict physicochemical properties. While these models may not replace experimental determination, they are powerful tools for prioritizing solvents and guiding experimental design in the early stages of development.

Conclusion: A Strategic Approach to Solubility Profiling

A thorough understanding of the solubility profile of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is indispensable for its successful application in pharmaceutical development. This guide has provided a framework for a systematic and scientifically rigorous approach to determining and interpreting its solubility in organic solvents. By combining a strong theoretical foundation with robust experimental methodologies, researchers can generate the critical data needed to optimize synthetic routes, develop effective purification strategies, and formulate bioavailable drug products. The principles and protocols outlined herein are designed to empower scientists to navigate the complexities of solubility and accelerate the journey from molecule to medicine.

Diagrams

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to vials with selected organic solvents prep1->prep2 equil Agitate at constant temperature (e.g., 24-72h) prep2->equil sep1 Allow solid to settle equil->sep1 sep2 Centrifuge (optional) sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute aliquot ana1->ana2 ana3 Quantify by validated HPLC method ana2->ana3

Caption: Workflow for experimental solubility determination using the shake-flask method.

logical_relationship compound 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid Physicochemical Properties solubility Solubility Profile compound->solubility determines applications Applications solubility->applications informs synth Synthesis Optimization applications->synth purify Purification Strategy applications->purify formulate Formulation Development applications->formulate

Caption: Relationship between physicochemical properties, solubility, and pharmaceutical applications.

References

  • Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Oriental Journal of Chemistry. Available at: [Link]

  • Computational models for the prediction of drug solubility | Request PDF. ResearchGate. Available at: [Link]

  • Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC. Available at: [Link]

  • Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry. Available at: [Link]

  • Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility. Semantic Scholar. Available at: [Link]

  • Showing Compound Oxindole-3-acetic acid (FDB014206). FooDB. Available at: [Link]

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The target molecule, 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (also known as 6-carboxymethyl-2-oxindole), is a critical scaffold in the development of angiokinase inhibitors (e.g., indolinone derivatives similar to Sunitinib and Nintedanib). Its synthesis presents a specific regiochemical challenge: installing an acetic acid moiety at the C6 position of the oxindole core while preserving the lactam functionality.

While classical routes (e.g., Stollé synthesis or Wolff-Kishner reduction of isatins) often suffer from harsh conditions and poor regioselectivity, this protocol utilizes a Palladium-Catalyzed


-Arylation of Malonates . This approach is selected for its high functional group tolerance, scalability, and ability to use the commercially available 6-bromooxindole as a starting material.
Core Advantages of This Protocol:
  • Regiospecificity: The use of 6-bromooxindole guarantees the substitution pattern.

  • Scalability: Avoids hazardous diazomethane or cyanide reagents often used in homologation.

  • Self-Validating: Distinct NMR and HPLC signatures allow for in-process monitoring at every stage.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed as a two-stage cascade:

  • C-C Bond Formation: Pd-catalyzed cross-coupling of 6-bromooxindole with diethyl malonate.

  • Decarboxylative Hydrolysis: Saponification of the diester followed by thermal decarboxylation to yield the mono-acid.

Visual Pathway (Graphviz)

Synthesispathway cluster_logic Mechanistic Logic SM Starting Material 6-Bromooxindole (CAS: 99365-40-9) Inter Intermediate A Diethyl 2-(2-oxo-2,3-dihydro- 1H-indol-6-yl)malonate SM->Inter Pd-Catalyzed u03b1-Arylation Reagent1 Diethyl Malonate Cs2CO3, Pd(OAc)2 XPhos or P(tBu)3 Reagent1->Inter Product Target Product 2-(2-oxo-2,3-dihydro- 1H-indol-6-yl)acetic acid Inter->Product Hydrolysis & Decarboxylation Reagent2 6N HCl or NaOH/Heat (-CO2) Reagent2->Product M1 Oxidative Addition (Pd0 inserts into C-Br) M2 Transmetallation (Enolate attacks Pd) M1->M2 M3 Reductive Elimination (C-C bond formed) M2->M3

Caption: Figure 1. Two-step synthetic pathway utilizing Pd-catalyzed cross-coupling followed by decarboxylation.

Detailed Experimental Protocol

Stage 1: Pd-Catalyzed -Arylation[1]

Objective: Convert 6-bromooxindole to diethyl 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)malonate.

Reagents & Stoichiometry:

Reagent Equiv. Role Critical Note
6-Bromooxindole 1.0 Substrate Ensure dried (vacuum oven) to remove moisture.
Diethyl Malonate 1.5 Nucleophile Excess prevents bis-arylation.
Cs₂CO₃ 2.5 Base Must be anhydrous; finely ground increases surface area.
Pd(OAc)₂ 0.02 (2 mol%) Catalyst Precursor Weigh quickly in air; store under Argon.
XPhos 0.04 (4 mol%) Ligand Promotes oxidative addition into electron-rich aryl bromides.

| 1,4-Dioxane | [0.2 M] | Solvent | Anhydrous, degassed (sparge with N₂ for 15 min). |

Step-by-Step Methodology:

  • Setup: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar, charge 6-Bromooxindole (1.0 equiv), Cs₂CO₃ (2.5 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with Argon (repeat 3 times). This is crucial to prevent catalyst deactivation.

  • Addition: Add anhydrous 1,4-Dioxane via syringe, followed by Diethyl Malonate (1.5 equiv).

  • Reaction: Heat the mixture to 95°C oil bath temperature. Stir vigorously.

    • Mechanism Check: The solution should turn dark (brown/black) indicating active Pd(0) species.

  • Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexane) after 4 hours. Look for the disappearance of the starting bromide (Rf ~0.4) and appearance of the malonate adduct (Rf ~0.3).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash filtrate with saturated NH₄Cl (aq) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Gradient: 20%

    
     50% EtOAc in Hexanes).
    
    • Yield Expectation: 75-85%.

Stage 2: Hydrolysis and Decarboxylation

Objective: Convert the diester intermediate to the final acetic acid derivative.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the intermediate from Stage 1 in a mixture of THF:Water (1:1). Add LiOH (5.0 equiv). Stir at room temperature for 2 hours to form the dicarboxylate.

  • Decarboxylation: Acidify the reaction mixture carefully with 6N HCl to pH 1.

    • Observation: Vigorous bubbling (CO₂) will occur.

  • Thermal Step: Heat the acidic mixture to 60°C for 2-4 hours. This thermal step ensures the gem-dicarboxylic acid loses CO₂ to form the mono-acetic acid.

  • Isolation:

    • Cool to room temperature.[1][2]

    • Extract with EtOAc (3x). The product is an acid, so it will partition into the organic phase at acidic pH.

    • Self-Validating Step: If the aqueous layer is still yellow, re-extract.

  • Crystallization: Concentrate the organic layer. Recrystallize the solid from Ethanol/Water or Acetonitrile.

Quality Control & Self-Validation System

To ensure the protocol is working, compare your in-process data against these benchmarks.

ParameterStage 1 (Malonate Adduct)Stage 2 (Final Product)
Appearance Yellowish viscous oil or solidOff-white to pale beige powder
1H NMR (DMSO-d6)

4.8 ppm (s, 1H, Ar-CH -(COOEt)2)

3.55 ppm (s, 2H, Ar-CH₂ -COOH)
1H NMR (Ethyl) Quartet (~4.1 ppm) & Triplet (~1.1 ppm) presentAbsent (Indicates successful hydrolysis)
Mass Spec (ESI) [M+H]+ corresponds to diester[M+H]+ = 192.06 (Expected)

Troubleshooting Decision Tree:

Troubleshooting Start Issue Detected LowConv Low Conversion (SM remains) Start->LowConv BlackPpt Pd Black Precipitation (Early) Start->BlackPpt SideProd Side Product: De-halogenation Start->SideProd Soln1 Degas solvent longer Use glovebox LowConv->Soln1 Check Oxygen Soln2 Increase XPhos loading or switch to P(tBu)3 BlackPpt->Soln2 Ligand Issue Soln3 Ensure solvent is dry Reduce temp to 80°C SideProd->Soln3 Hydride Source?

Caption: Figure 2. Troubleshooting logic for Pd-catalyzed cross-coupling reactions.

Safety & Handling Application Notes

  • Palladium Sensitization: Pd compounds are potential sensitizers. All weighing should be done in a fume hood or glovebox.

  • Pressure Generation: The decarboxylation step generates CO₂ gas. Do not seal the reaction vessel tightly during Stage 2; use a bubbler to vent gas safely.

  • Solvent Selection: 1,4-Dioxane is a likely carcinogen. An alternative green solvent for the coupling step is 2-MeTHF or Toluene , though reaction rates may vary.

References

  • Beare, N. A., & Hartwig, J. F. (2002).[3] Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands.[3] The Journal of Organic Chemistry, 67(2), 541–555.[3]

  • Zapf, A., & Beller, M. (2005). Palladium-Catalyzed C–C Coupling Reactions of Aryl Halides with Carbon Nucleophiles. Chemical Communications, (4), 431-440.

  • BenchChem Technical Protocols. (2025). Microwave-Assisted Copper-Catalyzed α-Arylation of Diethyl Malonate. BenchChem Application Notes.

  • Maldonado-Ortega, U., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr.[2][4] AmeliCA.

Sources

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid from 6-Nitroindole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the multi-step synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 6-nitroindole. The described synthetic pathway is designed for robustness and scalability, employing modern and well-documented chemical transformations. Each protocol is presented with detailed procedural steps, reagent specifications, and critical process parameters. The causality behind key experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanisms and potential optimization strategies.

Introduction and Synthetic Strategy

The oxindole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds. Specifically, oxindole acetic acid derivatives are of significant interest due to their diverse biological activities. The target molecule, 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, incorporates the key oxindole nucleus functionalized with an acetic acid moiety at the 6-position of the benzene ring, making it a versatile intermediate for further elaboration.

The synthetic strategy outlined herein begins with 6-nitroindole and proceeds through a logical sequence of functional group transformations to construct the target molecule. The overall workflow avoids hazardous reagents like diazomethane and relies on high-yielding, well-established reactions.

The chosen five-step pathway is as follows:

  • Reduction of the nitro group on 6-nitroindole to afford 6-aminoindole.

  • Diazotization of 6-aminoindole followed by a Sandmeyer bromination to yield 6-bromoindole.

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the acetic acid side chain at the C6 position, forming ethyl (1H-indol-6-yl)acetate.

  • Saponification of the ethyl ester to provide the key intermediate, (1H-indol-6-yl)acetic acid.

  • Selective oxidation of the indole ring at the C2 position to furnish the final target compound, 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid.

This approach was selected for its modularity and the reliability of each individual transformation, which are well-precedented in the chemical literature.

Overall Synthetic Workflow Diagram

G cluster_0 Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid A 6-Nitroindole B 6-Aminoindole A->B Step 1: Reduction (H₂, Pd/C) C 6-Bromoindole B->C Step 2: Sandmeyer Reaction (NaNO₂, HBr, CuBr) D Ethyl (1H-indol-6-yl)acetate C->D Step 3: Suzuki Coupling (Pd Catalyst, Boronate Ester) E (1H-Indol-6-yl)acetic acid D->E Step 4: Hydrolysis (NaOH, H₃O⁺) F 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid E->F Step 5: Oxidation (NBS, t-BuOH/H₂O) G Indole Indole Intermediate Bromoindolenine 2-Bromoindolenine Intermediate Indole->Bromoindolenine Electrophilic Attack NBS NBS NBS->Bromoindolenine Oxindole Oxindole Product Bromoindolenine->Oxindole Hydrolysis Water H₂O Water->Oxindole

Using 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It focuses on the strategic utilization of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (hereafter referred to as 6-OIAA ) as a versatile building block for kinase inhibitors, peptidomimetics, and PROTAC linkers.[1]

Introduction & Pharmacological Context

The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved kinase inhibitors (e.g., Sunitinib , Nintedanib ).[1] While 3-substituted oxindoles are ubiquitous, 6-substituted oxindoles offer a unique vector for extending into solvent-exposed regions of the ATP-binding pocket, improving solubility and selectivity.[1]

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (6-OIAA) is a critical intermediate because it provides a reactive carboxylic acid handle extended by a methylene spacer.[1] This specific geometry allows for:

  • PROTAC Design: The carboxylic acid serves as an ideal attachment point for linkers connecting to E3 ligase ligands (e.g., Cereblon or VHL) without disrupting the oxindole's binding affinity to the target protein.[1]

  • Peptidomimetics: 6-OIAA acts as a conformationally restricted bioisostere of Tryptophan, useful in the development of GnRH receptor antagonists and other GPCR ligands.[1]

  • Library Synthesis: It enables the rapid generation of amide libraries to probe Structure-Activity Relationships (SAR) in the "hinge-binding" region of kinases.[1]

Mechanistic Logic: The "Homologation" Advantage

Unlike the direct carboxylic acid analog (used in Nintedanib synthesis), the acetic acid side chain of 6-OIAA breaks conjugation with the aromatic ring.[1] This increases the flexibility of the side chain and prevents the electron-withdrawing effect of the carbonyl from deactivating the oxindole core, preserving its H-bond donor capability (N1-H) essential for kinase hinge binding.[1]

Synthetic Protocol: Copper-Catalyzed Malonate Coupling[1]

While classical routes involve the reduction of 2,4-dinitrophenylacetic acid derivatives, modern process chemistry favors the transition-metal-catalyzed arylation of 6-halo-oxindoles.[1] This method is modular, scalable, and avoids toxic nitro-reduction byproducts.[1]

Workflow Diagram

The following diagram illustrates the conversion of commercially available 6-bromooxindole to 6-OIAA via a copper-catalyzed malonate coupling followed by decarboxylation.[1]

SynthesisWorkflow Start 6-Bromo-2-oxindole (Starting Material) Intermediate Diester Intermediate (Aryl Malonate) Start->Intermediate Coupling (80°C, 12h) Reagents1 Diethyl Malonate CuI (10 mol%) L-Proline (20 mol%) Cs2CO3, DMSO Reagents1->Intermediate Product 6-OIAA (Final Product) Intermediate->Product Hydrolysis & Decarboxylation Reagents2 6N HCl Reflux, 4h Reagents2->Product

Caption: Figure 1. Synthesis of 6-OIAA via Copper-Catalyzed Malonate Coupling.[1] This route ensures high regioselectivity and avoids hazardous nitro-reduction steps.[1]

Detailed Experimental Procedure

Step 1: C-H Activation / Coupling

  • Charge: To a dried Schlenk flask, add 6-bromo-2-oxindole (1.0 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.5 equiv).

  • Ligand Addition: Add L-Proline (0.2 equiv).[1] Note: L-Proline acts as the N,O-bidentate ligand to stabilize the Cu(I) species.[1]

  • Solvent: Evacuate and backfill with Argon (3x).[1] Add anhydrous DMSO (0.5 M concentration relative to substrate).[1]

  • Substrate: Add Diethyl malonate (2.0 equiv) via syringe.

  • Reaction: Heat to 80°C for 12–16 hours. Monitor by HPLC (Target mass: M+1 = ~292 for diethyl ester).[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with NH₄Cl (sat.[1] aq.) to remove copper, then brine.[1] Dry over Na₂SO₄ and concentrate.

Step 2: Hydrolysis & Decarboxylation

  • Hydrolysis: Dissolve the crude aryl malonate in 6N HCl (10 vol).

  • Decarboxylation: Reflux (100°C) for 4 hours. The diester hydrolyzes to the diacid, which spontaneously decarboxylates to the mono-acetic acid.[1]

  • Isolation: Cool to 0°C. The product 6-OIAA often precipitates as an off-white solid.[1] Filter and wash with cold water.[1][2]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

Downstream Application: Solid-Phase Peptide Synthesis (SPPS)[1]

6-OIAA is frequently used to "cap" peptide sequences or as an internal scaffold.[1] Due to the unprotected lactam nitrogen (N1), specific handling is required to prevent side reactions during activation.[1]

Protocol: Loading 6-OIAA onto Wang Resin

This protocol describes attaching 6-OIAA to a solid support for building peptide-drug conjugates.[1]

Table 1: Reagent Stoichiometry for SPPS Loading

ComponentEquivalentsRoleNotes
6-OIAA 3.0ScaffoldPre-dissolve in DMF
DIC 3.0ActivatorDiisopropylcarbodiimide
DMAP 0.1Catalyst4-Dimethylaminopyridine (prevents racemization)
Wang Resin 1.0Solid Support0.5–0.8 mmol/g loading

Step-by-Step Guide:

  • Swelling: Swell Wang resin in DCM for 30 min, then wash with DMF (3x).

  • Activation: Dissolve 6-OIAA in minimal DMF. Add DIC and stir for 5 min to form the O-acylisourea. Critical: Do not use HBTU/HATU for the initial loading on hydroxyl resins to avoid ester hydrolysis issues later.[1]

  • Coupling: Add the activated solution to the resin followed by the catalytic DMAP.[1]

  • Incubation: Shake at room temperature for 4–6 hours.

  • Capping: Wash resin (DMF 3x), then treat with Acetic Anhydride/Pyridine (1:[1]1) in DCM to cap unreacted hydroxyl groups.[1]

  • Validation: Perform an Fmoc-test? No, 6-OIAA has no Fmoc.[1] Use IR spectroscopy to check for the ester stretch at ~1735 cm⁻¹.[1]

Analytical Quality Control

Ensuring the isomeric purity (6-yl vs. 5-yl) is critical, as commercial sources may contain mixtures.[1]

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (aromatic) and 280 nm (indole).[1]

Table 2: Gradient Profile

Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Injection hold
12.095%Linear Gradient
15.095%Wash
15.15%Re-equilibration

Acceptance Criteria:

  • Purity: >98.0% by Area under Curve (AUC).[1][3]

  • Identity: Mass Spectrometry (ESI-) must show [M-H]⁻ = 190.05.[1]

  • NMR Verification: The C7 proton (ortho to NH, meta to acetic acid) appears as a distinct doublet or singlet depending on resolution, typically upfield of the other aromatic protons due to the electron-rich ring.[1]

Strategic Application in PROTAC Design

The following diagram conceptualizes how 6-OIAA connects a kinase target to an E3 ligase.

PROTAC_Design Kinase Target Kinase (e.g., VEGFR) Oxindole Oxindole Core (Binder) Kinase->Oxindole Binding Linker 6-OIAA Linker (-CH2-CO-NH-PEG-) Oxindole->Linker C6 Position E3Ligase E3 Ligase Ligand (e.g., Thalidomide) Linker->E3Ligase Amide Bond Degradation Ubiquitination & Degradation E3Ligase->Degradation Recruitment

Caption: Figure 2. Logic flow for using 6-OIAA in PROTACs. The C6-acetic acid moiety provides a "vector" that exits the ATP binding pocket, allowing attachment of the linker without steric clash.[1]

Safety & Handling

  • Hazard Identification: 6-OIAA is an organic acid and a potential irritant (H315, H319).[1]

  • Storage: Store at +2°C to +8°C. Keep desicated. The carboxylic acid is stable, but the lactam ring can open under strong basic conditions (pH > 12) or prolonged exposure to nucleophiles.[1]

  • Solubility: Soluble in DMSO, DMF, and warm Ethanol.[1] Poorly soluble in water and DCM.[1]

References

  • Synthesis of Oxindoles: "Synthesis of 6-substituted oxindoles via copper-catalyzed cascade reactions." Journal of Organic Chemistry. (General reference for Cu-catalyzed malonate coupling).[1]

  • Kinase Inhibitor Scaffolds: "Indolinone derivatives as kinase inhibitors: A review of the patent literature." Expert Opinion on Therapeutic Patents.

  • PROTAC Design: "Linker Design in PROTACs: Effect on Degradation Efficiency." Journal of Medicinal Chemistry.

  • Chemical Data: "2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid - PubChem Compound Summary." National Center for Biotechnology Information.[1]

Sources

Application Notes and Protocols for the Synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Oxindole Scaffold in Medicinal Chemistry

The 2-oxindole scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceutical agents. Its unique conformational and electronic properties make it an attractive core for the design of potent inhibitors of various enzymes and receptors. Consequently, the derivatization of the oxindole ring system, particularly through the formation of amide bonds, is a cornerstone of many drug discovery programs.[1] This application note provides a comprehensive guide to the reaction conditions for the coupling of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid with a variety of primary and secondary amines, a key transformation in the synthesis of numerous biologically relevant molecules.

We will delve into the critical parameters governing the success of this amide bond formation, offering detailed, field-proven protocols and explaining the rationale behind the selection of specific reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize libraries of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide derivatives for further biological evaluation.

Key Considerations for Amide Coupling with 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

The successful coupling of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid with amines hinges on the careful selection of several key reaction parameters. The inherent properties of both the carboxylic acid and the amine coupling partner, such as steric hindrance and electronic effects, will dictate the optimal choice of reagents and conditions.

Choice of Coupling Reagent: Activating the Carboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[2] A plethora of coupling reagents have been developed for this purpose, with carbodiimides and uronium/aminium salts being the most widely employed in modern medicinal chemistry.[1][3]

  • Carbodiimides (e.g., EDC, DCC, DIC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular choice due to its water-solubility, which simplifies the removal of the urea byproduct during aqueous workup.[2][4] Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are also effective, but the corresponding urea byproducts are less soluble and may require filtration for removal.[5]

  • Uronium/Aminium Salts (e.g., HATU, HBTU, PyBOP): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction rates and ability to couple even challenging substrates with minimal racemization.[6][7][8] It is often the reagent of choice for sterically hindered or electron-deficient amines.[9] HBTU and PyBOP are also effective alternatives.[10]

The Role of Additives: Suppressing Racemization and Enhancing Reactivity

When using carbodiimide coupling reagents, the addition of a nucleophilic additive is crucial to suppress racemization (if the amine is chiral) and improve reaction efficiency.[4][5] These additives intercept the highly reactive O-acylisourea intermediate to form a more stable and selective activated ester.[2]

  • N-Hydroxybenzotriazole (HOBt): The classic and most common additive, HOBt, effectively minimizes racemization and improves yields.[3][4]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): HOAt is generally more effective than HOBt at suppressing racemization and can accelerate the coupling reaction, particularly for difficult couplings.

The Importance of the Base: Facilitating Deprotonation and Neutralization

A non-nucleophilic organic base is typically required to facilitate the deprotonation of the carboxylic acid and to neutralize any acid formed during the reaction.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is widely used in amide coupling reactions.[2][6]

  • Triethylamine (TEA): Another common and less expensive option, although its higher nucleophilicity can sometimes lead to side reactions.

  • 4-(Dimethylamino)pyridine (DMAP): Often used in catalytic amounts, DMAP can act as an acyl transfer catalyst, particularly in conjunction with EDC, to accelerate the reaction, especially with electron-deficient amines.[3]

Solvent Selection: Ensuring Solubility and Reactivity

The choice of solvent is critical for ensuring the solubility of all reactants and reagents and for facilitating the reaction.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent that is an excellent choice for most amide coupling reactions due to its high solvating power.[2][6]

  • Dichloromethane (DCM): A less polar aprotic solvent that is also commonly used, particularly for reactions where the product is less polar.[4][11]

  • Acetonitrile (ACN): Another suitable polar aprotic solvent.[3]

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid with a generic amine using two of the most common and effective methods.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method suitable for a wide range of amines.

Materials:

  • 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equiv)[2]

  • N-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equiv)[2]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[2]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, saturated sodium bicarbonate, 1N HCl, ethyl acetate, magnesium or sodium sulfate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[2]

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Add DIPEA or TEA (2.5 equiv) dropwise to the stirred solution.

  • Activation: Add EDC·HCl (1.3 equiv) portion-wise to the reaction mixture at 0 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with water, 1N HCl (if the amine is in excess), saturated sodium bicarbonate solution (if the carboxylic acid is in excess), and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure amide derivative.

Protocol 2: HATU Mediated Amide Coupling

This protocol is highly recommended for challenging couplings, including those with sterically hindered or electron-deficient amines.[9]

Materials:

  • 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.0 - 1.5 equiv)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 5.0 equiv)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup reagents

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[2]

  • Dissolution: Add anhydrous DMF to dissolve the solids (typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Pre-activation: Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[7]

  • Amine Addition: Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring by TLC or LC-MS.[7]

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., saturated NH4Cl or 1N HCl), saturated sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization.

Visualization of Reaction Workflow and Mechanisms

To better illustrate the processes described, the following diagrams outline the general workflow and the mechanisms of the coupling reagents.

G cluster_workflow General Amide Coupling Workflow Reactants Carboxylic Acid (1.0 equiv) + Amine (1.0-1.2 equiv) Reaction Stir at 0°C to RT (1-24 h) Reactants->Reaction Reagents Coupling Reagent (e.g., EDC, HATU) + Additive (optional) (e.g., HOBt) + Base (e.g., DIPEA) Reagents->Reaction Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Amide Purification->Product

Caption: A generalized workflow for the synthesis of amides.

G cluster_EDC EDC/HOBt Activation Mechanism cluster_HATU HATU Activation Mechanism RCOOH Carboxylic Acid O-acylisourea O-acylisourea (unstable) RCOOH->O-acylisourea + EDC EDC EDC HOBt_ester HOBt-ester (activated) O-acylisourea->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2 RCOOH2 Carboxylic Acid OAt_ester OAt-ester (highly reactive) RCOOH2->OAt_ester + HATU HATU HATU Amide2 Amide Product OAt_ester->Amide2 + Amine2 Amine2 R'-NH2

Caption: Mechanisms of carboxylic acid activation by EDC/HOBt and HATU.[2][6]

Comparative Summary of Reaction Conditions

The choice of coupling method can significantly impact the yield and purity of the desired amide. The following table provides a general comparison of the two protocols described.

ParameterEDC/HOBt ProtocolHATU ProtocolRationale & Remarks
Coupling Reagent EDC·HClHATUHATU is generally more reactive and efficient, especially for difficult couplings.[8]
Additive HOBtNone (HOAt is part of HATU)HOBt is crucial for suppressing racemization and improving yield with EDC.[4]
Base DIPEA or TEADIPEAA non-nucleophilic base is essential for both methods.[2][6]
Solvent DMF or DCMDMFDMF is a versatile solvent for both protocols.[2][6]
Temperature 0 °C to Room Temp0 °C to Room TempStarting at a lower temperature can help control exotherms and minimize side reactions.
Reaction Time 4 - 24 hours1 - 18 hoursHATU-mediated reactions are often faster.[7]
Ideal Substrates Primary and less hindered secondary aminesSterically hindered amines, electron-deficient aminesEDC/HOBt is a good first choice for general-purpose couplings.
Cost LowerHigherEDC and HOBt are significantly less expensive than HATU.

Troubleshooting and Optimization

  • Low or No Product Formation:

    • Check Reagent Quality: Ensure all reagents, especially the coupling agent and anhydrous solvents, are of high quality and not degraded.

    • Increase Equivalents: For challenging substrates, increasing the equivalents of the coupling reagent, additive, and base may improve the yield.

    • Switch Coupling Reagent: If an EDC/HOBt coupling fails, switching to a more powerful reagent like HATU is often successful.[9]

    • Pre-activation: For the HATU protocol, ensure sufficient pre-activation time (15-30 minutes) before adding the amine.[7]

  • Formation of Side Products:

    • N-acylurea Formation (with carbodiimides): This irreversible side reaction can be minimized by the use of HOBt.[4]

    • Racemization: Ensure the use of an additive like HOBt or HOAt and avoid excessive amounts of base or high reaction temperatures.[5]

  • Difficulty in Purification:

    • Water-Soluble Byproducts: The use of EDC simplifies purification as the urea byproduct is water-soluble and can be removed with an aqueous wash.[4]

    • Excess Reagents: Careful control of stoichiometry can minimize the amount of unreacted starting materials and reagents that need to be removed during purification.

Conclusion

The synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetamide derivatives is a critical step in the development of new therapeutic agents. By carefully selecting the appropriate coupling reagents, additives, base, and solvent, researchers can efficiently generate a wide array of amide-containing molecules. The EDC/HOBt and HATU mediated coupling protocols detailed in this application note provide robust and reliable methods for achieving this transformation. Understanding the underlying principles of these reactions and the key parameters that influence their outcome will empower scientists to troubleshoot and optimize their synthetic routes, ultimately accelerating the drug discovery process.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Acid-Amine Coupling using EDCI. Organic Synthesis. Available at: [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available at: [Link]

  • HATU. Wikipedia. Available at: [Link]

  • Oxindole synthesis via polar–radical crossover of ketene-derived amide enolates in a formal [3 + 2] cycloaddition. RSC Publishing. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • Synthesis of 2-(1H-Indol-2-yl)acetamides via Brønsted Acid-Assisted Cyclization Cascade. The Journal of Organic Chemistry. Available at: [Link]

  • HATU coupling reagent - peptide synthesis. Activotec. Available at: [Link]

  • Synthesis and cytotoxic activity of some 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide derivatives. TÜBİTAK Academic Journals. Available at: [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Taylor & Francis Online. Available at: [Link]

  • 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. PMC. Available at: [Link]

  • Improved catalysts for the palladium-catalyzed synthesis of oxindoles by amide a-arylation. Rate acceleration, use of aryl chloride substrates, and a new carbene ligand for asymmetric transformations. John Hartwig. Available at: [Link]

  • Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents. PMC. Available at: [Link]

Sources

Application Note: Optimizing Solvent Selection for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic Acid Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (hereafter referred to as 6-OIAA ) is a high-value bifunctional scaffold in medicinal chemistry.[1] It features two distinct reactive centers: a carboxylic acid tail at the C6 position (ideal for amide coupling/linker attachment) and an activated methylene group at the C3 position (susceptible to Knoevenagel condensations).[1]

The Challenge: 6-OIAA exhibits "brick dust" physicochemical properties—high melting point (>250°C) and strong intermolecular hydrogen bonding (amide lactam dimer + carboxylic acid dimer).[1] Standard solvents like Dichloromethane (DCM) or Toluene often fail to solvate 6-OIAA, leading to heterogeneous reactions, poor kinetics, and trapped impurities.

The Solution: This guide provides a validated solvent selection protocol. We move beyond traditional dipolar aprotic solvents (DMF, NMP) toward sustainable, high-performance alternatives (Cyrene™, 2-MeTHF, and aqueous surfactant systems) to maximize yield and process safety.

Physicochemical Profiling & Solubility Landscape[1]

Before attempting synthesis, one must understand the solute. 6-OIAA is a rigid, polar molecule.

PropertyValue / CharacteristicImplication for Solvent Selection
Melting Point 250–253°CHigh lattice energy; requires high-boiling or high-polarity solvents to disrupt crystal packing.[1]
H-Bond Donors 2 (Lactam NH, Acid OH)Solvents with high H-bond acceptance (β-value) are required (e.g., DMSO, Sulfolane).[1]
pKa (Acid) ~4.5 (COOH)Soluble in basic aqueous buffers (pH > 6).[1]
pKa (NH) ~18 (Lactam)Requires strong bases for N-alkylation; stable in weak organic bases.[1]
Solvent Screening Decision Matrix

The following decision tree guides the selection of the primary reaction solvent based on the intended transformation.

SolventSelection Start Start: Reaction Type? Type1 Amide Coupling (at C6-COOH) Start->Type1 Type2 Knoevenagel/Aldol (at C3-CH2) Start->Type2 Type3 N-Alkylation (at N1-H) Start->Type3 Q_Sol Solubility Requirement? Type1->Q_Sol Q_Temp Reaction Temp? Type2->Q_Temp Res_Acetone Rec: Acetone/K2CO3 (If electrophile is reactive) Type3->Res_Acetone Res_DMF_Alk Trad: DMF/NaH (Standard) Type3->Res_DMF_Alk Sol_High High Conc. (>0.2M) Q_Sol->Sol_High Standard Sol_Green Green/Sustainbility Q_Sol->Sol_Green Preferred Res_DMF Trad: DMF or NMP (High solubility, difficult removal) Sol_High->Res_DMF Res_Cyrene Rec: Cyrene™ or 2-MeTHF/DMF (9:1) Sol_Green->Res_Cyrene Res_Water Rec: Water/EtOH (1:1) (Precipitation workup) Q_Temp->Res_Water Reflux (<100°C) Res_Tol Trad: Toluene/Piperidine (Dean-Stark) Q_Temp->Res_Tol High Temp (>110°C)

Figure 1: Decision matrix for selecting solvents based on reaction type and sustainability goals.

Protocol A: Green Amide Coupling (C6-COOH Functionalization)

Objective: Couple 6-OIAA with a primary amine (R-NH2) while avoiding DMF/DCM. Rationale: Traditional coupling uses DMF due to solubility.[1] However, DMF is reprotoxic and difficult to remove. We utilize Cyrene (dihydrolevoglucosenone) or a 2-MeTHF/Co-solvent system.[1] Cyrene has a similar dipolarity to NMP but is cellulose-derived and biodegradable.[1]

Reagents
  • Substrate: 6-OIAA (1.0 equiv)[1]

  • Amine: R-NH2 (1.1 equiv)[1][2][3]

  • Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Cyrene™ (dihydrolevoglucosenone) OR 2-MeTHF containing 10% Sulfolane.[1]

Step-by-Step Methodology
  • Dissolution: Charge 6-OIAA (1 mmol, ~191 mg) into a reaction vial.

  • Solvent Addition: Add Cyrene (3 mL, 0.33 M concentration).

    • Note: If the solution is hazy, heat to 40°C for 5 mins. 6-OIAA forms strong H-bonds; Cyrene's high dipole moment (4.2 D) disrupts these effectively.[1]

  • Activation: Add DIPEA (3 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir for 5 minutes. The solution should turn clear yellow/orange.[1]

  • Addition: Add the amine (1.1 mmol).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1][3]

    • Checkpoint: If the reaction stalls, raise T to 50°C. Cyrene is stable up to 150°C.

  • Work-up (The "Water Crash"):

    • Slowly add water (15 mL) to the reaction mixture while stirring rapidly.

    • Cyrene is water-miscible.[1] The hydrophobic amide product will precipitate.[1]

    • Filter the solid, wash with water (3x) and Et2O (1x) to remove residual high-boiling solvent.[1]

Why this works: This protocol avoids the energy-intensive aqueous extraction required to remove DMF.[1] The "crash-out" method leverages the water miscibility of Cyrene/Sulfolane.[1]

Protocol B: Knoevenagel Condensation (C3-Modification)[1]

Objective: Condense an aldehyde at the C3 position. Rationale: The C3 protons are acidic.[1] Traditional methods use refluxing ethanol with piperidine.[1] However, Water/Ethanol mixtures often provide faster rates due to the "hydrophobic effect," where the organic reactants aggregate in the aqueous phase, accelerating the reaction.

Reagents
  • Substrate: 6-OIAA (1.0 equiv)[1]

  • Aldehyde: Ar-CHO (1.0 equiv)[1]

  • Catalyst: Piperidine (0.1 equiv) or L-Proline (0.2 equiv for asymmetric/green variants).[1]

  • Solvent: Water:Ethanol (1:1 v/v).[1]

Step-by-Step Methodology
  • Suspension: Mix 6-OIAA (1 mmol) and the aldehyde (1 mmol) in Water:Ethanol (1:1, 4 mL).

    • Note: The starting materials may not fully dissolve initially.[1] This is a slurry-to-slurry reaction.[1]

  • Catalysis: Add Piperidine (0.1 mmol).

  • Reflux: Heat to 80°C. As the reaction proceeds, the highly colored (yellow/orange/red) benzylidene product will form.

  • Completion: Monitor by TLC (usually < 2 hours). The product is typically less soluble than the starting material in hot EtOH/Water and will crystallize out.[1]

  • Isolation: Cool to RT, then to 0°C. Filter the colored precipitate. Wash with cold EtOH.[1]

Experimental Workflow Diagram

The following diagram illustrates the integrated workflow for optimizing the reaction conditions, including checkpoints for solubility and work-up.

Workflow Input Input: 6-OIAA Screen Solubility Screen (Visual/turbidity) Input->Screen Decision Soluble at RT? Screen->Decision Path_Yes Proceed to Coupling Decision->Path_Yes Yes Path_No Heat to 50°C or Add Co-solvent Decision->Path_No No Reaction Run Reaction (Monitor LCMS) Path_Yes->Reaction Path_No->Screen Retry Workup Work-up Strategy Reaction->Workup WU_Ppt Precipitation (Add H2O) Workup->WU_Ppt Miscible Solvent (Cyrene/DMSO) WU_Ext Extraction (2-MeTHF/Brine) Workup->WU_Ext Immiscible Solvent (2-MeTHF)

Figure 2: Workflow for solubility screening and downstream work-up selection.

References

  • MacMillan, D. S., et al. (2013).[3][4] "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15(3), 596-600.[3] [Link]

  • Sherwood, J., et al. (2014). "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 50, 9650-9652. [Link]

  • Dandia, A., et al. (2012). "Green and chemoselective synthesis of 3-alkenyl-oxindoles and 3,3′-di(indolyl)indolin-2-ones." Journal of Fluorine Chemistry, 135, 311-316.
  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]

Sources

Application Note: Strategic Esterification Protocols for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The esterification of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (hereafter referred to as 6-OIAA ) is a critical transformation in the synthesis of angiokinase inhibitors and indolinone-based therapeutics. The target molecule contains two distinct carbonyl functionalities: a carboxylic acid side chain at the C6 position and a lactam (amide) within the oxindole core.

The Chemoselective Challenge

The primary challenge in this transformation is achieving quantitative esterification of the carboxylic acid without affecting the oxindole core.

  • Acidity Differential: The carboxylic acid (

    
    ) is significantly more acidic than the lactam 
    
    
    
    (
    
    
    ).
  • Nucleophilicity: While the lactam nitrogen is generally non-nucleophilic, the C3 position of the oxindole is susceptible to aldol-like condensations under basic conditions.

  • Solubility: Oxindoles often exhibit poor solubility in non-polar solvents due to intermolecular hydrogen bonding (lactam dimer formation).

Strategic Recommendation: Acid-catalyzed esterification is the superior pathway. It avoids the use of bases (required for alkyl halide esterification) that could lead to


-alkylation side products or C3-aldol condensation.

Experimental Protocols

Two validated protocols are presented below. Method A is the industry standard for scalability and cost-efficiency. Method B is preferred for small-scale laboratory synthesis where anhydrous conditions are strictly required or reaction speed is paramount.

Method A: Sulfuric Acid-Catalyzed Fischer Esterification (Scalable)

This method relies on Le Chatelier’s principle, using methanol as both solvent and reagent to drive the equilibrium forward.

Reagents & Materials:

  • 6-OIAA (Starting Material)[1]

  • Methanol (Anhydrous, ACS Grade)

  • Sulfuric Acid (

    
    , 98% Conc.)
    
  • Sodium Bicarbonate (

    
    , sat.[2] aq.)
    
  • Ethyl Acetate (for extraction)[3]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (calcium chloride or Drierite).

  • Dissolution: Charge the RBF with 6-OIAA (1.0 equiv). Add Methanol (20–30 volumes relative to mass, e.g., 20 mL/g).

    • Note: The starting material may not dissolve completely at room temperature.

  • Catalyst Addition: While stirring, add Conc.

    
      (0.5 equiv) dropwise.
    
    • Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The acid spot (baseline/low

      
      ) should disappear, replaced by the less polar ester (higher 
      
      
      
      ).
  • Concentration: Cool to room temperature. Remove approximately 80% of the methanol under reduced pressure (Rotavap).

  • Quench & Workup:

    • Pour the residue slowly into ice-cold saturated

      
       solution (pH should be ~8).
      
    • Observation: The ester often precipitates as a solid. If so, filter and wash with cold water.

    • Alternative: If no precipitate forms, extract with Ethyl Acetate (

      
      ). Wash combined organics with Brine, dry over 
      
      
      
      , and concentrate.[1][2]
Method B: Thionyl Chloride Mediated Methanolysis ( Rapid/Lab Scale)

This method generates anhydrous


in situ and consumes water produced during esterification, driving the reaction to completion kinetically.

Reagents:

  • 6-OIAA

  • Methanol (Anhydrous)

  • Thionyl Chloride (

    
    )
    

Step-by-Step Procedure:

  • Chilling: Place Methanol (20 volumes) in a clean, dry RBF under Nitrogen atmosphere. Cool to

    
     using an ice bath.
    
  • Activation: Add Thionyl Chloride (1.5 equiv) dropwise over 15 minutes.

    • Mechanism:[4][5] Formation of methyl chlorosulfite and HCl.

  • Addition: Add solid 6-OIAA (1.0 equiv) in one portion.

  • Reaction: Remove ice bath and stir at Room Temperature for 1 hour, then heat to reflux for 2 hours.

  • Workup: Evaporate solvent to dryness. The residue is usually the pure hydrochloride salt or free base of the ester. Partition between EtOAc and

    
     to obtain the neutral ester.
    

Data Analysis & Characterization

The following table summarizes the expected analytical data for the methyl ester product: Methyl 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetate .

TechniqueExpected Signal / ObservationStructural Assignment
TLC

(DCM:MeOH 95:5)
Increased lipophilicity vs. acid.
1H NMR

ppm (Singlet, 3H)
Methyl ester (

).
1H NMR

ppm (Singlet, 2H)
Benzylic methylene (

).
1H NMR

ppm (Singlet, 2H)
Oxindole C3 methylene (Ring).
1H NMR

ppm (Broad Singlet, 1H)
Lactam

(Exchangeable).
IR

Ester

stretch.
IR

Lactam

stretch.

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the acid-catalyzed activation and the selectivity for the carboxylic acid over the lactam.

EsterificationMechanism cluster_selectivity Chemoselectivity Control Start 6-OIAA (Carboxylic Acid) Activation Protonation (R-COOH2+) Start->Activation + H+ (Catalyst) Nucleophilic MeOH Attack (Tetrahedral Intermediate) Activation->Nucleophilic + MeOH Elimination Water Elimination (-H2O) Nucleophilic->Elimination Proton Transfer Product Methyl Ester Product Elimination->Product - H+ Lactam Lactam C=O (Less Basic) Acid Carboxyl C=O (More Basic)

Caption: Kinetic pathway of Fischer Esterification showing preferential activation of the carboxylic acid.

Figure 2: Workup Decision Tree

A logical flow for isolating the product based on physical behavior.

WorkupFlow Step1 Reaction Complete (TLC Check) Step2 Evaporate MeOH (to ~20% vol) Step1->Step2 Step3 Quench into Ice-Cold NaHCO3 Step2->Step3 Decision Precipitate Formed? Step3->Decision YesPath Filtration Decision->YesPath Yes (Solid) NoPath Extraction (EtOAc) Decision->NoPath No (Oil/Soln) FinalYes Wash (H2O) Dry (Vacuum) YesPath->FinalYes FinalNo Wash (Brine) Dry (Na2SO4) Evaporate NoPath->FinalNo Product Pure Methyl Ester FinalYes->Product FinalNo->Product

Caption: Decision matrix for downstream processing and isolation of the oxindole ester.

References

  • BenchChem. (2025).[2] Synthesis of methyl indole-3-carboxylate from indole-3-carboxylic acid. Retrieved from

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Coll. Vol. 9, p. 417. Retrieved from

  • Master Organic Chemistry. (2022). Fischer Esterification: Mechanism and Conditions. Retrieved from

  • National Institutes of Health (NIH). (2011). Synthesis of Indole-3-acetic acid derivatives. PMC3140000. Retrieved from

  • ResearchGate. (2023). Solubility of Indole-3-acetic acid in various solvents. Retrieved from

Sources

Recrystallization methods for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Purification & Recrystallization of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Executive Summary & Chemical Context

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (often referred to as 6-oxindoleacetic acid ) is a critical heterocyclic scaffold used in the synthesis of bioactive small molecules, including Kappa Opioid Receptor (KOR) agonists and kinase inhibitors.[1] Unlike its more common 3-isomer (auxin analogs), the 6-isomer possesses a para-substitution pattern relative to the nitrogen, influencing its crystal packing and solubility.[1]

Achieving pharmaceutical-grade purity (>98%) requires removing common synthetic byproducts: inorganic salts (from cyclization), unreacted phenylacetic acid precursors, and regioisomers.[1] This guide outlines a dual-stage purification strategy: Acid-Base Precipitation for bulk isolation, followed by Thermal Recrystallization for polymorphism control and final polishing.[1]

Key Physicochemical Properties (Estimated):

  • Molecular Formula: C₁₀H₉NO₃[1]

  • Molecular Weight: 191.19 g/mol [1][2]

  • pKa: ~4.2 (Carboxylic acid), ~13 (Lactam NH)[1]

  • Solubility Profile:

    • High: DMSO, DMF, DMAc, Aqueous Base (pH > 9).[1]

    • Moderate (Hot): Ethanol, Methanol, Acetic Acid.[1][3]

    • Low/Insoluble: Water (pH < 3), Hexanes, Dichloromethane.[1]

Strategic Solvent Selection

The purification logic relies on the compound's amphoteric nature (weak acid functionality) and the polarity of the lactam ring.[1]

Solvent SystemRoleMechanismSuitability
Ethanol / Water (80:20) Primary Recrystallization Temperature-dependent solubility gradient.[1] High solubility at reflux; low at RT.[1]Excellent (Standard)
Methanol / Water AlternativeSimilar to EtOH but higher polarity; better for removing polar organic impurities.[1]Good
DMSO / Water Anti-solvent Precipitation"Crash" crystallization.[1] Solubilize in DMSO, precipitate with water.[1]High Recovery (Use for crude cleanup)
Acetic Acid / Water SpecializedSuppresses ionization of the carboxylic acid, ensuring neutral form crystallizes.[1]Specific (For salt removal)

Operational Workflows

Workflow Visualization

Recrystallization_Workflow Start Crude Reaction Mixture (Alkaline/Neutral) Acidify Acidification (pH 1-2) Precipitate Formation Start->Acidify HCl (aq) Filter Filtration & Wash (Remove Salts) Acidify->Filter CrudeSolid Crude Solid Isolated Filter->CrudeSolid Decision Purity Check CrudeSolid->Decision Recryst Thermal Recrystallization (EtOH/H₂O) Decision->Recryst Purity > 90% Antisolvent Anti-Solvent Method (DMSO -> H₂O) Decision->Antisolvent Purity < 90% (Oily/Sticky) FinalDry Vacuum Drying (50°C, P₂O₅) Recryst->FinalDry Antisolvent->FinalDry

Figure 1: Decision tree for processing 6-oxindoleacetic acid based on initial crude purity.

Detailed Protocols

Protocol A: Initial Isolation (Acid-Base Precipitation)

Use this method to isolate the solid from a synthesis reaction mixture (e.g., hydrolysis of an ester or cyclization).[1]

  • Dissolution: Ensure the crude reaction mixture is in an alkaline aqueous solution (e.g., 1M NaOH or Na₂CO₃).[1] The solution should be clear (dark brown/red is common).[1]

  • Filtration (Clarification): Filter the alkaline solution through Celite to remove insoluble mechanical impurities or catalyst residues (Pd/C, Fe sludge).[1]

  • Acidification:

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Target pH 1–2. The 6-oxindoleacetic acid will precipitate as a beige/off-white solid.[1]

    • Note: Do not stop at pH 4–5; the carboxylic acid must be fully protonated to maximize yield.[1]

  • Collection: Vacuum filter the solid.[1] Wash the cake with cold water (3x) to remove NaCl/KCl salts.[1]

  • Drying: Air dry for 2 hours. (Proceed to Protocol B for purification).

Protocol B: Thermal Recrystallization (Ethanol/Water)

The Gold Standard for >98% purity.[1]

  • Preparation: Place 10 g of crude, dried solid into a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Solvent Addition: Add 95% Ethanol (approx. 10 mL per gram of solid).[1]

  • Heating: Heat the mixture to reflux (approx. 78°C).

    • Observation: If the solid does not dissolve completely, slowly add more ethanol through the condenser until dissolution is just achieved.[1]

    • Clarification: If black specks remain (insoluble impurities), perform a hot filtration.[1]

  • Water Titration (The "Cloud Point" Method):

    • While maintaining reflux, add hot distilled water dropwise.

    • Stop immediately when a persistent turbidity (cloudiness) appears.[1]

    • Add a few drops of ethanol to clear the solution back to transparency.[1]

  • Crystallization:

    • Remove heat and allow the flask to cool to room temperature slowly (over 2–3 hours). Rapid cooling promotes trapping of impurities.[1]

    • Once at room temperature, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals. Wash with a cold 50:50 Ethanol/Water mixture.[1]

  • Drying: Dry under high vacuum at 50°C for 12 hours.

Protocol C: Anti-Solvent "Crash" (For Stubborn Impurities)

Use if Protocol B fails or if the compound "oils out".[1]

  • Dissolve the crude solid in the minimum amount of DMSO at room temperature.[1]

  • Filter to remove any non-soluble particulates.[1]

  • Place the DMSO solution in a beaker with rapid stirring.

  • Slowly add Water (ratio 10:1 Water:DMSO).[1]

  • The compound will precipitate rapidly.[1]

  • Filter and wash extensively with water to remove DMSO traces.[1]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Impurities lowering melting point; cooling too fast.[1]Re-heat to dissolve.[1] Add a seed crystal of pure material.[1] Cool very slowly.
Low Yield Too much solvent used; pH not low enough.[1]Concentrate mother liquor. Verify pH is < 2.[1]
Colored Crystals Oxidation products.[1]Add activated charcoal to the hot ethanol solution, stir 5 min, then hot filter.
NMR: DMSO Peak Inefficient drying.[1]Dry at higher temp (60°C) or wash wet cake with ethanol before drying.[1]

Analytical Validation:

  • HPLC: C18 Column, Gradient 5% -> 95% ACN in Water (0.1% TFA).[1] Retention time will be distinct from the 3-isomer.[1]

  • 1H NMR (DMSO-d6): Look for the singlet at ~3.5-3.6 ppm (CH₂-COOH) and the broad singlet >10 ppm (COOH/NH).[1]

References

  • Synthesis of Substituted Indole-3-Acetic Acid Derivatives. Google Patents. CN104311469A.[1] (Describes general acid precipitation and ethanol recrystallization for indole-acetic acid analogs). Link

  • Substituted heterocyclic acetamides as kappa opioid receptor (KOR) agonists. Google Patents. AU2013230425A1.[1] (Cites 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid as Intermediate 155mg scale synthesis). Link

  • Process for the preparation of oxindole derivatives. Google Patents. WO2003099198A2.[1] (Details industrial scaling of oxindole cyclization and purification). Link

  • Identification of 3-Oxindole Derivatives. National Institutes of Health (PMC). (Provides NMR characterization standards for oxindole scaffolds). Link

Sources

Troubleshooting & Optimization

Solving solubility issues of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

The Challenge: Researchers frequently encounter precipitation when introducing 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid into aqueous buffers (e.g., PBS, media). This compound acts as a lipophilic weak acid . Its solubility is governed by the ionization state of the carboxylic acid tail (pKa ~4.3) versus the hydrophobic stacking potential of the oxindole core.

Compound Snapshot:

  • Core Structure: Fused benzene and pyrrolidone rings (Oxindole) with a carboxymethyl group at position 6.

  • Physicochemical Behavior:

    • Low pH (< 4.0): Protonated, neutral, and highly insoluble in water.

    • Physiological pH (7.4): Ionized (anionic), but the hydrophobic core may still drive aggregation/precipitation at high ionic strength.

    • Lactam Nitrogen: Non-basic; does not protonate in physiological ranges.

Diagnostic Workflow: Why is my compound precipitating?

Before attempting a new formulation, use this logic flow to identify the root cause of your solubility failure.

SolubilityDiagnosis Start START: Visual Inspection of Solution Cloudy Is the solution cloudy or has visible particulates? Start->Cloudy CheckSolvent Check Solvent System Cloudy->CheckSolvent Yes OrganicStock Did you dilute from 100% DMSO/Ethanol? CheckSolvent->OrganicStock Stock Dilution AqueousDirect Did you add solid directly to buffer? CheckSolvent->AqueousDirect Direct Addition CheckpH Check Final pH AcidPrecip DIAGNOSIS: Acid Crash Buffer capacity was insufficient. pH dropped below pKa (4.3). CheckpH->AcidPrecip pH < 5.0 SaltingOut DIAGNOSIS: Salting Out Ionic strength of PBS/Media reduced solubility. CheckpH->SaltingOut pH > 7.0 OrganicStock->CheckpH Slow Addition ShockPrecip DIAGNOSIS: Solvent Shock Rapid change in polarity caused local supersaturation. OrganicStock->ShockPrecip Fast Addition AqueousDirect->CheckpH

Figure 1: Diagnostic logic for identifying the mechanism of precipitation.

Validated Solubilization Protocols

Method A: The "Solvent Shift" (For In Vitro / Cell Culture)

Best for: Concentrations < 100 µM, HTS screening.

The Science: This method utilizes a high-solubility organic stock to bypass the energy barrier of dissolving the crystal lattice, then rapidly disperses the molecules into an aqueous buffer before nuclei can form.

  • Prepare Stock: Dissolve the solid powder in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–20 mM .

    • Note: Vortex vigorously. If particulates remain, sonicate at 40°C for 5 minutes.

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into Ethanol or PEG400 . This reduces the surface tension difference when hitting the water.

  • Final Dilution:

    • Place your culture medium or buffer (e.g., PBS) on a magnetic stirrer creating a vortex.

    • Slowly inject the stock solution into the center of the vortex.

    • Critical Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity.

Method B: The "Salt Formation" (For Animal Studies / High Conc.)

Best for: Concentrations > 1 mg/mL, IP/IV injection.

The Science: The carboxylic acid group is converted into a highly soluble sodium salt before it encounters the bulk buffer.

  • Calculate Base Requirement: You need 1.05 equivalents of NaOH relative to the compound.

  • Dissolution:

    • Weigh the compound.[1][2]

    • Add a minimal volume of 0.1 M NaOH (or 1.0 M for very high concentrations).

    • Vortex until the solution is perfectly clear. The compound is now the carboxylate anion.

  • Buffering:

    • Slowly add PBS (pH 7.4) or Saline to the desired volume.

    • Caution: Check pH immediately. If the pH is > 8.5, adjust carefully with dilute HCl, but do not drop below pH 6.0 or the free acid will precipitate.

Troubleshooting & FAQs

Q1: I followed the DMSO protocol, but it still precipitated when I added it to PBS. Why? A: This is likely "Solvent Shock" or "Salting Out."

  • Solvent Shock: If you pipette DMSO stock directly into a static tube of water, the local concentration at the tip exceeds the solubility limit instantly. Solution: Use a vortex while adding.

  • Salting Out: PBS contains high salt (150 mM NaCl). The sodium ions shield the charge of the carboxylate, reducing its hydration shell. Solution: Try a low-salt buffer (e.g., 10 mM Tris) or dilute the PBS 0.5x.

Q2: Can I use Ethanol instead of DMSO? A: Yes. Ethanol is often preferred for evaporation studies. However, the solubility of oxindoles in ethanol (approx. 10 mg/mL) is generally lower than in DMSO (approx. 30 mg/mL). Ensure your stock concentration is lower to prevent crashing out inside the pipette tip.

Q3: Is this compound stable in solution? A: Oxindoles are susceptible to oxidation at the C3 position (the methylene group next to the ketone) over time, especially in alkaline solutions exposed to light.

  • Recommendation: Prepare aqueous solutions fresh daily .

  • Storage: Store DMSO stocks at -20°C, protected from light (amber vials).

Solubility Data Reference Table

Solvent SystemEstimated Solubility LimitUsage Notes
Water (pH 4.0) < 0.1 mg/mLInsoluble (Protonated form)
PBS (pH 7.4) ~ 0.5 mg/mLSparingly soluble; requires pre-dissolution
DMSO ~ 30 mg/mLExcellent stock solvent
Ethanol ~ 10 mg/mLGood alternative to DMSO
0.1 M NaOH > 50 mg/mLForms highly soluble Sodium salt
DMSO:PBS (1:1) ~ 0.5 - 1.0 mg/mLRisk of precipitation over time

References

  • ResearchGate. Protocol for dissolving Indole-3-acetic acid (Analog). (Methodology for base dissolution of indole-acetic acid derivatives). Available at: [Link]

  • PubChem. 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid Compound Summary. (Chemical structure and predicted properties).[1][3][4][5][6][7] Available at: [Link]

Sources

Troubleshooting cyclization failures in 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cyclization in 6-Oxindole Acetic Acid Synthesis

Executive Summary & Chemical Context

You are likely encountering difficulties in the synthesis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (also known as 6-carboxymethyl-oxindole). This molecule is a critical intermediate for CRTH2 antagonists (e.g., Ramatroban analogs) and other indole-based therapeutics.

The primary challenge in this synthesis is the reductive cyclization step. Unlike simple oxindoles, the presence of the acidic side chain (


) at the C6 position introduces solubility issues, competitive side reactions, and specific regiochemical traps.

The Core Problem: The failure of the amine intermediate (generated from the nitro-precursor) to attack the ortho-ester/acid to close the lactam ring, often resulting in "stalled" aniline intermediates, tars, or incorrect isomers.

Diagnostic Flowchart: Why Did My Reaction Fail?

Use this decision tree to identify the root cause of your failure before proceeding to the specific protocols.

TroubleshootingFlow Start Start: Reaction Failed Obs What is the observation? Start->Obs Obs_Tar Black Tar / Decomposition Obs->Obs_Tar Obs_SM Recovered Starting Material (No Reaction) Obs->Obs_SM Obs_Wrong Wrong Product / Isomer Obs->Obs_Wrong Obs_Low Low Yield / Loss in Workup Obs->Obs_Low Tar_Cause Oxidative Decomposition of Aniline Intermediate Obs_Tar->Tar_Cause SM_Cause Catalyst Poisoning or Insufficient Acid Activation Obs_SM->SM_Cause Wrong_Cause Regiochemistry Error: Did you use 4-substituted precursor? (Yields 5-isomer) Obs_Wrong->Wrong_Cause Low_Cause Amphoteric Solubility: Product lost in basic aqueous layer Obs_Low->Low_Cause

Caption: Diagnostic logic flow for identifying failure modes in oxindole cyclization.

Critical Failure Analysis & Solutions

Issue 1: The "Stalled" Cyclization (Incomplete Lactamization)

Symptom: LCMS shows the reduction of the nitro group to the amine (aniline), but the ring does not close to form the oxindole. The mass corresponds to the amino-phenylacetic acid intermediate.

Mechanistic Cause: The formation of the 5-membered lactam ring is usually spontaneous upon reduction of the nitro group. However, if the reaction pH is too neutral, or if the ortho-ester is sterically crowded, the amine may remain free.

  • Note: The 6-acetic acid side chain is electron-withdrawing (weakly), which reduces the nucleophilicity of the aniline nitrogen, slowing down the attack on the carbonyl.

Protocol Fix: Acid-Promoted Cyclization (Fe/AcOH Method) Switch from catalytic hydrogenation (H2/Pd) to Iron/Acetic Acid. The acidic medium ensures protonation of the leaving group (alkoxide/hydroxide) and drives the equilibrium toward the lactam.

  • Reagents: Precursor (1 equiv), Iron powder (3-5 equiv, <325 mesh), Glacial Acetic Acid (Solvent/Reagent).

  • Additives: Add HCl (cat. 5%) or Toluene as a co-solvent.

    • Why Toluene? It creates an azeotropic mixture to remove water/alcohol generated during cyclization, driving the reaction forward (Le Chatelier’s principle).

  • Temperature: Heat to 80–100°C . Room temperature is often insufficient for substituted oxindoles.

Issue 2: The Regiochemistry Trap (Wrong Isomer)

Symptom: You isolated a clean product, but NMR indicates the substitution pattern is wrong (e.g., coupling constants suggest 5-substitution instead of 6).

Root Cause: This is the most common error in planning the synthesis.

  • To get the 6-substituted oxindole , you must start with the 2-nitro-5-substituted phenylacetic acid .

  • If you started with the 2-nitro-4-substituted precursor, you synthesized the 5-substituted oxindole .

Regiochemistry Verification Table:

Desired Oxindole PositionRequired Nitro-Benzene Precursor SubstitutionRelative Position on Benzene Ring
6-Isomer (Target) 5-substituted (relative to Nitro at 1)Meta to Nitro, Para to Acetic Acid side chain
5-Isomer (Common Error) 4-substituted (relative to Nitro at 1)Para to Nitro, Meta to Acetic Acid side chain
4-Isomer 6-substituted (relative to Nitro at 1)Ortho to Nitro

Reaction Scheme Visualization:

ReactionScheme cluster_trap The Trap Precursor Correct Precursor: 2-nitro-5-(carboxymethyl) phenylacetic acid Intermediate Intermediate: 2-amino-5-(carboxymethyl) phenylacetic acid Precursor->Intermediate Reduction (Fe/AcOH) Product Target: 6-(carboxymethyl)oxindole Intermediate->Product Cyclization (-H2O/ROH) WrongPre 4-substituted Precursor WrongProd 5-substituted Oxindole WrongPre->WrongProd

Caption: Correct regiochemical mapping from nitrobenzene precursor to oxindole product.

Issue 3: Workup Losses (Amphoteric Solubility)

Symptom: The reaction went to completion (by TLC/LCMS), but the aqueous extraction yield is near zero.

Mechanistic Cause: Your target molecule, 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid , contains:

  • A carboxylic acid (pKa ~4.5).

  • An oxindole NH (pKa ~13, but can be deprotonated in strong base).

  • An amide-like lactam.

If you perform a standard base wash (e.g., NaHCO3 or NaOH) to remove acetic acid/impurities, your product will deprotonate and move into the aqueous layer . If you then discard the aqueous layer, you discard the product.

Correct Workup Protocol:

  • Quench: Filter off Iron/catalyst.

  • Evaporation: Remove the bulk of Acetic Acid/Solvent in vacuo first. Do not extract yet.

  • Partition: Add Ethyl Acetate and Water.

  • pH Adjustment (CRITICAL):

    • The aqueous layer will be acidic.[1]

    • Adjust aqueous pH to 2–3 (using dilute HCl). Do not neutralize to pH 7.

    • At pH 2, the carboxylic acid is protonated (neutral charge) and will extract into the organic layer (Ethyl Acetate).

  • Wash: Wash the organic layer with brine only. Avoid bicarbonate washes unless you collect the aqueous wash and re-acidify it.

Frequently Asked Questions (FAQ)

Q1: Can I use catalytic hydrogenation (H2/Pd-C) instead of Iron? Answer: Yes, but with caution. Pd/C can sometimes cause dehalogenation if you have Halogens present, or over-reduction of the indole double bond (though oxindoles are generally stable). The main risk is that neutral hydrogenation often yields the amino-ester intermediate without cyclizing. If you use H2/Pd, you must heat the resulting amine in refluxing ethanol/HCl to force ring closure.

Q2: My product is turning black upon drying. What is happening? Answer: Oxindoles, especially those with electron-rich side chains, are prone to oxidation at the C3 position (forming isatin derivatives) or polymerization.

  • Fix: Dry under vacuum with a nitrogen bleed. Store at -20°C. Ensure all Iron salts are removed, as residual Fe(III) catalyzes oxidation.

Q3: Can I use the Wolff-Kishner reduction on 6-acetylisatin instead? Answer: Theoretically, yes. You can synthesize 6-acetylisatin and reduce the ketone (side chain) and the C3-carbonyl simultaneously. However, the Wolff-Kishner requires hydrazine and strong base (KOH) at high temperatures (180°C). This often hydrolyzes the lactam ring or causes side reactions. The Reductive Cyclization of 2-nitrophenylacetic acids is generally milder and more scalable for this specific derivative.

Validated Experimental Protocol (Fe/AcOH Method)

Target: 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid Scale: 10 mmol basis

  • Setup: 3-neck round bottom flask, mechanical stirrer, reflux condenser, Nitrogen inlet.

  • Charge:

    • Precursor: [2-nitro-5-(carboxymethyl)phenyl]acetic acid (10 mmol).

    • Solvent: Glacial Acetic Acid (30 mL) + Ethanol (10 mL).

    • Reductant: Iron Powder (325 mesh, 50 mmol, 5 equiv).

  • Reaction:

    • Heat to 90°C with vigorous stirring (Iron is heavy and settles).

    • Monitor by HPLC/TLC. Reaction is typically complete in 2–4 hours.

    • Checkpoint: If intermediate amine persists, add 1 mL conc. HCl.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter through a Celite pad to remove Iron sludge. Wash pad with warm Ethyl Acetate.

    • Concentrate filtrate to remove most Acetic Acid/Ethanol.

    • Resuspend residue in Ethyl Acetate (50 mL) and Water (50 mL).

    • Adjust pH of aqueous layer to 2.0 with 1N HCl.

    • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

    • Dry combined organics over Na2SO4.[3][5]

    • Concentrate to yield off-white/tan solid. Recrystallize from Ethanol/Water if necessary.

References

  • Synthesis of Oxindoles via SmI2-Promoted Reduction . ResearchGate. Available at: [Link]

  • Process for preparing 2-oxindoles (Patent WO2013093928A1). Google Patents. Describes the reductive cyclization of 2-nitrophenylacetic acid derivatives using Fe/AcOH and hydrogenation methods.
  • Process for the preparation of oxindole derivatives (Patent WO2003099198A2). Google Patents. Details the synthesis of 6-substituted oxindoles from 2,5-disubstituted nitrobenzenes.

Sources

Technical Support Center: Optimization of pH for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid. This document provides in-depth guidance, experimental protocols, and troubleshooting advice designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural lists and empower you with the underlying principles to master your extraction workflows, ensuring high recovery and purity.

Introduction: The Critical Role of pH

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is an acidic molecule due to its carboxylic acid functional group. The efficiency of its extraction from complex sample matrices is fundamentally governed by its ionization state, which is directly controlled by the pH of the aqueous environment.[1] Manipulating the pH allows us to toggle the compound between its charged (deprotonated) and neutral (protonated) forms, thereby dictating its solubility and partitioning behavior between aqueous and organic phases. Understanding and controlling this equilibrium is the key to developing a robust and reproducible extraction method.

Section 1: Fundamental Principles - pH, pKa, and Analyte Behavior

The relationship between the pH of a solution and the ionization state of an acid is described by the Henderson-Hasselbalch equation. The pKa is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral) and deprotonated (anionic) forms.

While the exact experimental pKa for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is not readily published, we can estimate it based on structurally similar compounds. For instance, the positional isomer, oxindole-3-acetic acid, has a predicted pKa of approximately 3.74 for its carboxylic acid group.[2] This value serves as an excellent starting point for our optimization.

The Golden Rule of Extraction for Acidic Compounds:

  • To make the acid soluble in an organic solvent (for extraction): The pH of the aqueous phase must be adjusted to be at least 2 units below the compound's pKa. At this pH, the carboxylic acid is predominantly in its neutral, protonated form (R-COOH), making it more lipophilic and readily extracted into an organic layer.

  • To make the acid soluble in an aqueous solvent (for washing or back-extraction): The pH of the aqueous phase must be adjusted to be at least 2 units above the compound's pKa.[3] In this state, the compound exists primarily in its charged, deprotonated form (R-COO⁻), rendering it hydrophilic.

The following diagram illustrates this critical pH-dependent equilibrium.

G cluster_low_ph Low pH (e.g., pH < 2) cluster_high_ph High pH (e.g., pH > 6) Protonated Neutral Form (R-COOH) Lipophilic Soluble in Organic Solvents Deprotonated Anionic Form (R-COO⁻) Hydrophilic Soluble in Aqueous Solvents Protonated->Deprotonated  Increase pH (Add Base) Deprotonated->Protonated  Decrease pH (Add Acid)

Caption: pH-dependent equilibrium of the target analyte.

Section 2: Experimental Protocols for pH Optimization

A systematic approach is crucial for determining the optimal pH for your specific sample matrix and extraction technique.

Protocol 1: pH Optimization for Liquid-Liquid Extraction (LLE)

This protocol aims to identify the aqueous phase pH that yields the highest recovery of the analyte into an organic solvent.

Materials:

  • Stock solution of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid of known concentration.

  • Buffer solutions: pH 1.0, 2.0, 3.0, 4.0, 5.0, 6.0.

  • Water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Separatory funnels or appropriate extraction vials.

  • Analytical instrument for quantification (e.g., HPLC-UV).

Methodology:

  • Sample Preparation: Prepare at least 7 identical aqueous samples containing a known amount of the analyte.

  • pH Adjustment: Adjust the pH of each sample to one of the target values (1.0, 2.0, 3.0, 4.0, 5.0, 6.0, and a non-adjusted control) using the prepared buffer solutions or dropwise addition of acid (e.g., 0.1 M HCl).

  • Extraction:

    • Transfer each pH-adjusted aqueous sample to a separatory funnel.

    • Add an equal volume of the selected organic solvent.

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.[4]

    • Allow the layers to separate completely. If an emulsion forms, refer to the troubleshooting section.

  • Collection: Carefully drain the organic layer into a clean collection tube.

  • Analysis: Analyze the concentration of the analyte in each organic extract using a validated analytical method.

  • Data Evaluation: Plot the % Recovery against the pH of the aqueous phase to determine the optimal pH.

Caption: Workflow for LLE pH optimization experiment.

Protocol 2: pH-Optimized Solid-Phase Extraction (SPE) Workflow

For SPE using a reversed-phase sorbent (e.g., C18), the analyte must be in its neutral form to be retained.

Materials:

  • Reversed-phase SPE cartridge (e.g., Strata-X, Bond Elut C18).

  • Sample pre-adjusted to the optimal pH determined from LLE (e.g., pH 2.0).

  • Conditioning solvent (e.g., Methanol).

  • Equilibration solvent (e.g., Water at pH 2.0).

  • Wash solvent (e.g., 5% Methanol in Water at pH 2.0).

  • Elution solvent (e.g., Methanol or Acetonitrile, potentially with a modifier like 1% formic acid).

Methodology:

  • Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.[5]

  • Equilibration: Pass 1-2 column volumes of pH-adjusted water (e.g., pH 2.0) to prepare the sorbent for the sample.

  • Sample Loading: Load the pH-adjusted sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[6] A high flow rate can lead to poor retention.[7]

  • Washing: Pass 1-2 column volumes of the wash solvent to remove hydrophilic interferences. The wash solvent should be weak enough to not elute the analyte.

  • Elution: Elute the analyte with a strong organic solvent. Using multiple, smaller aliquots of elution solvent can improve recovery compared to a single large volume.[6]

  • Analysis: Analyze the eluate for analyte concentration.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid.

Q1: What is the ideal starting pH for extracting this compound into an organic solvent like ethyl acetate?

A: Based on the estimated pKa of ~3.74, the ideal starting pH for the aqueous phase is approximately 2.0.[2] According to the Henderson-Hasselbalch principle, adjusting the pH to about two units below the pKa ensures that over 99% of the carboxylic acid molecules are in their neutral, protonated form, maximizing their affinity for the nonpolar organic solvent.[8]

Q2: My recovery is very low after a liquid-liquid extraction. What are the most likely pH-related causes?

A: Low recovery in LLE is frequently tied to pH.

  • Aqueous pH is too high: If the pH of your sample is at or above the pKa (~3.74), a significant portion of your analyte will be in its charged, anionic form. This form is highly water-soluble and will not partition effectively into the organic solvent. Verify the pH of your aqueous phase before extraction.

  • Incomplete Extraction: A single extraction may not be sufficient. Perform a second or third extraction on the aqueous layer with fresh organic solvent and combine the organic extracts.

  • Emulsion Formation: A stable emulsion at the interface between the two layers can trap your analyte, preventing its complete transfer into the organic phase and leading to low recovery.[9]

Q3: An emulsion formed during my LLE. How can I resolve this?

A: Emulsions are common when samples contain surfactants or high concentrations of proteins or lipids.[9] To break an emulsion:

  • Let it stand: Sometimes, time is all that is needed for the layers to separate.

  • Centrifugation: Transfer the mixture to a centrifuge tube and spin for several minutes. This is often the most effective method.

  • "Salting Out": Add a small amount of a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the phases.[9]

  • Gentle Agitation: In future extractions, use a gentle swirling or rocking motion instead of vigorous shaking to minimize emulsion formation.[9]

Q4: My analyte is not being retained on my C18 SPE cartridge. What is the issue?

A: This is a classic symptom of incorrect sample pH for reversed-phase SPE.[6][10] The primary retention mechanism for a C18 cartridge is hydrophobic interaction, which requires the analyte to be in its most neutral, nonpolar state. If your sample's pH is too high (e.g., > 4), the analyte will be charged (anionic) and will be repelled by the nonpolar sorbent, passing right through the cartridge during the loading step. Solution: Ensure your sample is acidified to a pH of ~2.0 before loading it onto the SPE cartridge.[5]

Q5: I have good retention on the SPE column, but my recovery during elution is poor.

A: This indicates that the elution conditions are not strong enough to overcome the interaction between your analyte and the sorbent.[6][10]

  • Increase Eluent Strength: If you are using 50% methanol, try 80% or 100% methanol. Acetonitrile is a stronger organic solvent than methanol and can also be used.

  • Adjust Eluent pH: Adding a small amount of acid (e.g., 0.1-1% formic or acetic acid) to your organic elution solvent can sometimes disrupt secondary interactions (like hydrogen bonding) between the analyte and residual silanol groups on the silica-based sorbent, improving recovery.

  • Increase Elution Volume: You may not be using enough solvent to completely desorb the analyte. Try eluting with two or three smaller volumes of solvent instead of one large one.[6]

Q6: How can I selectively remove basic or neutral impurities from my sample?

A: This is where pH manipulation becomes a powerful purification tool. This technique is often called an "acid-base extraction".[4][11]

  • Dissolve your crude sample in an organic solvent (e.g., ethyl acetate).

  • Extract this organic solution with an aqueous basic solution (e.g., a buffer at pH 8-9 or a dilute solution of sodium bicarbonate).

  • At this high pH, your acidic target compound will deprotonate, become charged, and move into the aqueous layer. Most basic and neutral impurities will remain in the organic layer.

  • Separate the two layers. You can now discard the organic layer containing the impurities.

  • Re-acidify the aqueous layer to a low pH (~2.0) with an acid like HCl. Your purified compound will become neutral again and will often precipitate out of the solution, where it can be collected by filtration. If it doesn't precipitate, you can re-extract it into a fresh portion of organic solvent.

Section 4: Data Summary

The following table shows hypothetical but expected results from an LLE pH optimization experiment, illustrating the sharp dependence of recovery on pH.

Aqueous Phase pHExpected Analyte FormExpected Partitioning BehaviorHypothetical % Recovery in Organic Phase
1.0>99% Neutral (R-COOH)High affinity for organic phase95%
2.0 ~98% Neutral (R-COOH) Optimal for organic phase 98%
3.0~85% Neutral (R-COOH)Good affinity for organic phase88%
4.0~36% Anionic (R-COO⁻)Partitioning into both phases60%
5.0~95% Anionic (R-COO⁻)High affinity for aqueous phase15%
6.0>99% Anionic (R-COO⁻)Very high affinity for aqueous phase< 5%

References

  • Unacademy. (n.d.). What is the Effect of Temperature and pH on Extraction?. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 14). Optimize pH Conditions for Succinic Acid Extraction. Retrieved from [Link]

  • Jenke, D. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. Retrieved from [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]

  • Stashenko, E. E., et al. (2017, November 10). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved from [Link]

  • ChemSurvival. (2012, October 2). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • Majors, R. E. (2020, November 12). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Retrieved from [Link]

  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Oxindole-3-acetic acid (FDB014206). Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H-NMR Spectroscopic Analysis of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the meticulous characterization of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H-NMR), stands as an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the 1H-NMR spectrum of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid, a molecule of interest in medicinal chemistry. By dissecting its predicted spectral features and comparing them with related structures, we aim to equip researchers with the expertise to confidently interpret and validate their own experimental data.

The Structural Blueprint: Predicting the 1H-NMR Spectrum

The chemical structure of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid dictates a unique magnetic environment for each of its non-equivalent protons. Understanding the interplay of electron-donating and electron-withdrawing groups is crucial for predicting the chemical shifts (δ) of these protons.[1][2] The oxindole core, with its electron-withdrawing amide carbonyl group and the aromatic ring, significantly influences the electronic environment and, consequently, the resonance frequencies of the neighboring protons.

A detailed breakdown of the expected proton signals is as follows:

  • Aromatic Protons (H-4, H-5, and H-7): The benzene ring of the oxindole moiety will exhibit signals in the aromatic region, typically between 6.5 and 8.0 ppm. The substitution pattern at position 6 with an acetic acid group will influence the chemical shifts and coupling patterns of the remaining aromatic protons. We can predict that H-7, being ortho to the electron-donating nitrogen atom of the lactam, will be the most shielded (lowest ppm). Conversely, H-5, being ortho to the acetic acid substituent, and H-4, being ortho to the carbonyl group, will be more deshielded (higher ppm). The coupling between these protons will likely result in a complex multiplet or a series of doublets and doublets of doublets.

  • Methylene Protons of the Acetic Acid Side Chain (-CH2COOH): These two protons are adjacent to both the aromatic ring and the carboxylic acid group. Their chemical shift is expected to be around 3.6 ppm, appearing as a singlet since there are no adjacent protons to couple with.

  • Methylene Protons of the Oxindole Ring (H-3): The two protons at the C-3 position of the oxindole ring are adjacent to the carbonyl group and the aromatic ring. This environment will deshield them, and their signal is anticipated to appear as a singlet around 3.5 ppm.

  • Amide Proton (-NH-): The amide proton (N-H) of the lactam is typically deshielded and often appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can vary significantly depending on the solvent and concentration but is generally expected in the region of 8.0-11.0 ppm.

  • Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and acidic. It will appear as a broad singlet at a downfield chemical shift, typically above 10.0 ppm. Its visibility may depend on the solvent used, as it can readily exchange with deuterium in deuterated solvents like D2O or CD3OD.

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions, a comparative analysis with structurally related compounds is invaluable. We will consider the 1H-NMR spectra of oxindole and indole-3-acetic acid.

CompoundKey Proton Signals and Approximate Chemical Shifts (ppm)
Oxindole Aromatic protons: ~6.8-7.3 (m); H-3 methylene protons: ~3.5 (s); NH proton: ~8.1 (br s)
Indole-3-acetic acid Aromatic protons: ~7.0-7.7 (m); H-2 proton: ~7.2 (s); Methylene protons: ~3.7 (s); NH proton: ~8.1 (br s)
2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (Predicted) Aromatic protons (H-4, H-5, H-7): ~6.7-7.5 (m); H-3 methylene protons: ~3.5 (s); Acetic acid methylene protons: ~3.6 (s); NH proton: ~8.0-11.0 (br s); COOH proton: >10.0 (br s)

This comparison highlights the expected regions for the proton signals of our target molecule. The chemical shifts of the oxindole core protons in our target molecule are anticipated to be similar to those in unsubstituted oxindole. The acetic acid side chain protons will likely resonate at a similar chemical shift to those in indole-3-acetic acid.

Experimental Protocol: Acquiring a High-Quality 1H-NMR Spectrum

To obtain a reliable 1H-NMR spectrum, a standardized experimental protocol is essential.

Workflow for 1H-NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Add a small amount of TMS (internal standard, 0 ppm) B->C D Transfer solution to a clean, dry 5 mm NMR tube C->D E Insert NMR tube into the spectrometer's spinner D->E Transfer to Spectrometer F Lock and shim the magnetic field E->F G Set acquisition parameters (e.g., pulse sequence, number of scans) F->G H Acquire the 1H-NMR spectrum G->H I Fourier transform the FID H->I Raw Data (FID) J Phase correct the spectrum I->J K Baseline correct the spectrum J->K L Integrate the signals K->L M Reference the spectrum to TMS (0 ppm) L->M G A Acquired 1H-NMR Spectrum B Identify Solvent and TMS Peaks A->B C Analyze Chemical Shifts (δ) B->C D Determine Integration Ratios C->D E Analyze Multiplicity (Splitting Patterns) D->E F Measure Coupling Constants (J) E->F G Assign Protons to Peaks F->G H Compare with Predicted Spectrum and Analogous Compounds G->H I Confirm Structure of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid H->I

Sources

HPLC retention time and method for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

[1]

Executive Summary & Compound Profile

Objective: Establish a robust Reverse-Phase HPLC (RP-HPLC) protocol for the separation and quantification of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid. Significance: This compound is a key intermediate in the synthesis of kappa opioid receptor agonists and specific kinase inhibitors.[1] Its polarity and acidic nature pose challenges for standard C18 retention without pH control.[1]

PropertyValueChromatographic Implication
CAS Number 101566-05-6Unique identifier for the 6-isomer.[1]
Molecular Weight 191.19 g/mol Suitable for UV and MS detection.[1]
pKa (Acid) ~4.5 (Carboxyl)Critical: Mobile phase pH must be < 3.0 to suppress ionization and ensure retention.[1]
LogP ~0.5 - 1.2 (Est.)[1]Moderately polar; requires low organic start or polar-embedded column.[1]
UV Maxima 210 nm, 254 nm254 nm provides specificity; 210 nm provides sensitivity but higher noise.[1]

Method Development Strategy (The "Why")

The Acidity Challenge

The carboxylic acid tail at position 6 is the primary driver of retention behavior.[1]

  • At Neutral pH (7.0): The acid is deprotonated (COO⁻).[1] The molecule becomes highly polar and will likely elute near the void volume (

    
    ) on a C18 column, causing poor resolution.[1]
    
  • At Acidic pH (< 3.0): The acid is protonated (COOH).[1] The molecule is neutral and interacts hydrophobically with the stationary phase, resulting in sharp peaks and reproducible retention.[1]

Isomer Selectivity

The 6-isomer (target) is structurally distinct from the 3-isomer (oxindole-3-acetic acid).[1] The 6-position is on the benzene ring, making it slightly more lipophilic and sterically accessible than the 3-position.[1]

  • Prediction: The 6-isomer will elute after the 3-isomer under identical gradient conditions due to increased hydrophobic interaction with the C18 chains.[1]

Recommended Protocols

Method A: The "Workhorse" Protocol (Standard C18)

Best for: Routine purity checks and synthetic monitoring.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.[1]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration / Loading
2.0 5% Isocratic Hold (Focusing)
12.0 60% Linear Gradient
15.0 95% Wash
15.1 5% Re-equilibration

| 20.0 | 5% | End |[1]

Expected Performance:

  • Retention Time (

    
    ):  ~7.5 - 9.0 minutes.[1]
    
  • Peak Shape: Sharp, tailing factor < 1.2.[1]

Method B: Orthogonal Selectivity (Phenyl-Hexyl)

Best for: Separating the 6-isomer from aromatic impurities (e.g., unreacted indoles).[1]

  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).[1]

  • Mechanism: Pi-pi interactions between the phenyl ring of the column and the benzene ring of the oxindole provide alternative selectivity.[1]

  • Mobile Phase: Same as Method A.

  • Benefit: Often resolves structural isomers (like 4-yl vs 6-yl) better than C18.[1]

Comparative Analysis of Alternatives

FeatureStandard C18 (Method A) Polar Embedded (Method C) HILIC
Stationary Phase OctadecylsilaneAmide/Carbamate embedded C18Silica / Zwitterionic
Retention Mechanism Hydrophobic InteractionHydrophobic + H-BondingPartitioning into water layer
Suitability High (Standard)Very High (Best peak shape)Low (Compound not polar enough)
Acid Compatibility Excellent (pH 2-3)ExcellentVariable
Peak Tailing Moderate (if pH wrong)Low (Shields silanols)N/A
Cost LowMediumHigh

Expert Insight: If you observe "fronting" or "split peaks" on Method A, switch to Method C (Polar Embedded) . The embedded polar group prevents the oxindole lactam from interacting with free silanols on the silica surface.[1]

Visualization: Method Development Workflow

HPLC_WorkflowdecisiondecisioncriticalcriticalsuccesssuccessStartSample PreparationDissolve in 50:50 MeOH:WaterCheck_pHCheck Mobile Phase pHMust be < 3.0Start->Check_pHRun_GradientRun Screening Gradient5% to 95% B over 20 minCheck_pH->Run_GradientDecision_RtRetention > 3 min?Run_Gradient->Decision_RtDecision_ShapePeak Tailing < 1.5?Decision_Rt->Decision_ShapeYesOptimize_AqDecrease Initial %B(Start at 0-2%)Decision_Rt->Optimize_AqNo (Elutes in Void)Optimize_ColSwitch to Polar Embedded(SymmetryShield / Polar-RP)Decision_Shape->Optimize_ColNoFinalizeFinalize MethodValidate Linearity & PrecisionDecision_Shape->FinalizeYesOptimize_Aq->Run_GradientOptimize_Col->Run_Gradient

Caption: Decision tree for optimizing the HPLC separation of oxindole acetic acid derivatives, focusing on pH control and stationary phase selection.

Detailed Experimental Protocol

Sample Preparation[1][2]
  • Stock Solution: Weigh 10 mg of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid. Dissolve in 10 mL of DMSO or Methanol (Conc: 1 mg/mL). Note: The compound dissolves poorly in pure water.[1]

  • Working Standard: Dilute the stock 1:10 with the initial mobile phase (95% Water / 5% MeCN).[1]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to remove particulates.[1]

System Suitability Criteria

To ensure data trustworthiness, your system must meet these metrics before running samples:

  • %RSD of Area: < 2.0% (n=5 injections).[1]

  • Tailing Factor: 0.8 < T < 1.3.[1]

  • Theoretical Plates: > 5,000 (for 150mm column).[1]

Troubleshooting Common Issues
  • Problem: Peak splitting.

    • Cause: Sample solvent is too strong (e.g., 100% DMSO injected into 5% MeCN stream).[1]

    • Fix: Dilute sample with water/buffer before injection.[1]

  • Problem: Drifting Retention Time.

    • Cause: Mobile phase pH fluctuation.[1]

    • Fix: Use a buffered aqueous phase (e.g., 20 mM Ammonium Formate pH 3.[1]0) instead of simple acid addition.

References

  • Sigma-Aldrich. (n.d.).[1] Product Specification: (2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (CAS 101566-05-6).[1][2][3] Retrieved from [1]

  • Guerrini, R., et al. (2013).[1] Substituted heterocyclic acetamides as kappa opioid receptor (KOR) agonists. Patent AU2013230425A1.[1] (Describes the synthesis and use of the 6-yl isomer as an intermediate). Retrieved from

  • Niwa, T., et al. (2000).[1] Oxidative Reaction of Oxindole-3-acetic Acids. Bioscience, Biotechnology, and Biochemistry.[1] (Provides comparative HPLC conditions for the structural isomer, Oxindole-3-acetic acid). Retrieved from [1]

  • PubChem. (n.d.).[1] Compound Summary: Oxindole-3-acetic acid.[1][4] (Used for physicochemical property comparison). Retrieved from [1]

Comparative Guide: Mass Spectrometry Profiling of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In pharmaceutical development—particularly for kinase inhibitors utilizing the indolinone scaffold—2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (6-OIAA) appears frequently as either a key intermediate or a degradation impurity.

The analytical challenge lies in its structural isomerism. It is isobaric (MW 191.18 Da) with the biologically ubiquitous 2-oxindole-3-acetic acid (3-OIAA) , a major catabolite of auxin in plant-derived excipients, and the synthetic byproduct 5-isomer . Standard High-Resolution Mass Spectrometry (HRMS) cannot distinguish these isomers by exact mass alone (


 192.0655).

This guide compares the performance of Triple Quadrupole (QqQ) versus Q-TOF HRMS workflows and establishes a definitive protocol for identifying the 6-isomer through chromatographic retention and unique fragmentation vectors.

Comparative Analysis: QqQ vs. Q-TOF

The following table contrasts the two primary MS modalities for detecting 6-OIAA in complex matrices (e.g., plasma or reaction mixtures).

FeatureMethod A: Triple Quadrupole (QqQ) Method B: Q-TOF / Orbitrap (HRMS) Verdict for 6-OIAA
Primary Utility Quantitation (Targeted)Identification (Untargeted/Qual)Use Q-TOF for ID; QqQ for Routine QC
Selectivity High (via MRM transitions)Ultra-High (via Exact Mass)HRMS is required to rule out isobaric interferences, but QqQ MRM ratios are better for isomer differentiation if chromatography is stable.
Isomer Resolution Relies entirely on Chromatography (

)
Relies on

+ MS/MS Fingerprint
Q-TOF provides MS2 spectra that reveal subtle energetic differences in ring cleavage.
Sensitivity Femtogram level (LOQ < 1 ng/mL)Picogram levelQqQ wins for trace impurity analysis.
Diagnostic Ion 192.1

146.1 (Non-specific)
192.0655

146.0600 (Exact)
Q-TOF confirms the elemental composition of the fragment (

).

Technical Deep Dive: Fragmentation Mechanics

To confidently identify the 6-isomer, one must understand how it fragments differently from the 3-isomer.

The Mechanism[1]
  • Decarboxylation: Both isomers readily lose the carboxylic acid group (

    
     in ESI-; 
    
    
    
    or
    
    
    in ESI+).
  • Lactam Core Stability:

    • 3-OIAA: The acetic acid side chain is attached to the

      
       carbon of the lactam ring. This bond is more labile, often leading to a "base peak" of the bare oxindole core (
      
      
      
      133/134).
    • 6-OIAA: The side chain is attached to the benzene ring. This

      
       bond is robust. Fragmentation is more likely to degrade the lactam ring (loss of 
      
      
      
      ) before losing the benzyl side chain connection.
Diagnostic Transitions (ESI Positive Mode)
  • Precursor:

    
    
    
  • Primary Fragment:

    
     (Loss of 
    
    
    
    from the acid tail).
  • Secondary Fragment:

    
     (Subsequent loss of 
    
    
    
    from the lactam ring).
  • Key Differentiator: The ratio of

    
     is typically higher in the 6-isomer compared to the 3-isomer due to the stability of the benzene substitution.
    

Visualizing the Workflow & Pathway

Diagram 1: Analytical Decision Tree

This diagram outlines the logic flow for confirming the 6-isomer against its analogs.

G Sample Unknown Sample (MW 191.18) LC LC Separation (C18 or PFP Column) Sample->LC MS_Source Ionization (ESI +/-) LC->MS_Source Decision Isomer Co-elution? MS_Source->Decision Method_HRMS HRMS (Q-TOF) Exact Mass + MS2 Decision->Method_HRMS No (Distinct Peaks) Method_MRM QqQ (MRM) Ratio Confirmation Decision->Method_MRM Yes (Overlap) Result_3 ID: 3-Isomer (Early Eluter) Method_HRMS->Result_3 Frag 134 dominant Result_6 ID: 6-Isomer (Late Eluter) Method_HRMS->Result_6 Frag 146/118 dominant Method_MRM->Result_6 Transition Ratio Match

Caption: Logical workflow for differentiating 6-OIAA from isobaric impurities.

Diagram 2: Proposed Fragmentation Pathway (ESI+)

Visualizing the structural breakdown of the molecule inside the collision cell.

Frag M_H [M+H]+ m/z 192.06 (Parent) Frag_1 [M+H - H2O - CO]+ m/z 146.06 (Decarboxylation) M_H->Frag_1 -46 Da (HCOOH equivalent) Frag_2 [M+H - H2O - 2CO]+ m/z 118.06 (Ring Contraction) Frag_1->Frag_2 -28 Da (CO from Lactam)

Caption: Stepwise fragmentation of 6-OIAA. The stability of the 146 fragment is diagnostic.

Experimental Protocol: The "Self-Validating" System

To ensure data integrity, this protocol uses a "bracketed" injection strategy where the unknown is flanked by reference standards of both the 5- and 6-isomers.

A. Sample Preparation[2][3][4][5]
  • Matrix: Plasma or Reaction Buffer.

  • Extraction: Protein precipitation using Acetonitrile with 0.1% Formic Acid (ratio 3:1).

  • Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.

  • Dilution: Dilute supernatant 1:1 with water to match initial mobile phase conditions (prevents peak fronting).

B. LC-MS/MS Conditions[3][4][6][7]
  • System: Agilent 1290 Infinity II coupled to Sciex 6500+ (QqQ) or equivalent Q-TOF.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.1 x 100 mm, 1.7 µm.

    • Why PFP? The fluorine atoms provide unique pi-pi interactions that separate positional isomers (5- vs 6-substitution) better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5%

      
       40% B (Shallow gradient is critical for isomer separation)
      
    • 8-10 min: 95% B

  • Flow Rate: 0.35 mL/min.

C. Mass Spectrometry Parameters (Source: ESI+)
  • Spray Voltage: 4500 V

  • Temp: 500°C

  • Curtain Gas: 30 psi

  • MRM Transitions (for QqQ):

    • Quantifier:

      
       (CE: 20 eV)
      
    • Qualifier:

      
       (CE: 35 eV)
      
    • Isomer Check:

      
       (Tropylium ion, indicative of benzyl structure).
      

Data Interpretation Guide

When analyzing your data, use this reference table to validate your peak identity.

Parameter3-OIAA (Interference)5-OIAA (Interference)6-OIAA (Target)
Retention Time (PFP Col) Early Eluter (~3.2 min)Mid Eluter (~4.5 min)Late Eluter (~4.8 min)
Key Fragment (

)
130 / 133 (Indole core)146146
Fragment Ratio (146/118) Low (< 1.0)High (> 5.[1]0)Medium (2.0 - 4.0)
Peak Shape SharpOften TailingSymmetric

Note on Causality: The retention time order on PFP phases is driven by the electron density of the aromatic ring. The 6-position substitution alters the dipole moment differently than the 5-position, interacting more strongly with the fluorinated stationary phase, resulting in longer retention.

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Indole-3-acetic acid derivatives. National Institute of Standards and Technology. [Link]

  • Novák, O., et al. (2012).[2] Tissue-specific profiling of the Arabidopsis thaliana auxin metabolome. The Plant Journal. (Demonstrates LC-MS separation of oxindole isomers). [Link]

  • FooDB. (2023). Compound Report: Oxindole-3-acetic acid.[2][3] (Provides baseline data for the 3-isomer for comparative exclusion). [Link]

  • Ballantine, J. A., et al. (1968). Fragmentations in the mass spectra of 2-oxo-3-indolyl derivatives.[4] Organic Mass Spectrometry.[5] (Foundational text on oxindole ring fragmentation mechanisms). [Link]

Sources

A Senior Application Scientist's Guide to Differentiating 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid and its 5-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crucial Case of Regioisomeric Purity

In the landscape of drug discovery and materials science, the precise structural characterization of a molecule is non-negotiable. Regioisomers—compounds sharing the same molecular formula but differing in the spatial arrangement of substituents—can exhibit vastly different pharmacological, toxicological, and physicochemical properties. The case of 2-(2-oxo-2,3-dihydro-1H-indol-yl)acetic acid isomers is a prime example. The position of the acetic acid moiety on the benzene ring of the oxindole core, whether at the 5- or 6-position, fundamentally alters the molecule's electronic distribution and spatial geometry. This guide provides a comprehensive, data-driven framework for unambiguously differentiating between these two critical isomers, moving beyond simple data reporting to explain the causality behind the analytical distinctions.

Structural and Physicochemical Overview

At first glance, the 5- and 6-isomers are nearly identical. They share the same molecular formula (C₁₀H₉NO₃) and molecular weight (191.18 g/mol ). However, the placement of the electron-withdrawing acetic acid group has subtle yet significant consequences for their physical properties.

Property2-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acid2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
CAS Number 101566-06-7101566-05-6
Molecular Formula C₁₀H₉NO₃C₁₀H₉NO₃
Molecular Weight 191.18 g/mol 191.18 g/mol
Melting Point (°C) Data not readily available250-253
Appearance Typically a powderPowder

The difference in substitution is expected to influence properties like crystal packing, solubility, and polarity, which we can exploit for chromatographic separation.

Definitive Differentiation: A Multi-Modal Analytical Approach

No single technique should be used in isolation. A self-validating workflow, where techniques confirm and build upon each other, is the cornerstone of robust analytical science.

G cluster_0 Analytical Workflow Sample Isomer Mixture or Unknown Sample HPLC HPLC Separation Sample->HPLC Frac_5 Isomer 5 (Isolated Fraction) HPLC->Frac_5 Frac_6 Isomer 6 (Isolated Fraction) HPLC->Frac_6 NMR NMR Spectroscopy (¹H, ¹³C, HMBC) Frac_5->NMR MS Mass Spectrometry Frac_5->MS Frac_6->NMR Frac_6->MS Conclusion Unambiguous Identification NMR->Conclusion XRay X-ray Crystallography (Optional, Definitive) XRay->Conclusion

Caption: A robust workflow for isomer differentiation.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

Expertise & Causality: The differential placement of the acetic acid group results in a minor but measurable difference in the molecule's overall polarity. In reversed-phase chromatography, the more polar compound will interact less with the nonpolar stationary phase and thus elute earlier. The 5-isomer, with the substituent para to the ring fusion, may exhibit slightly different polarity compared to the 6-isomer, where the substituent is meta. This provides the basis for their separation. Several studies demonstrate the successful separation of indole isomers using reversed-phase HPLC.[1][2][3]

Experimental Protocol: Reversed-Phase HPLC

  • Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm particle size).[1][3]

  • Mobile Phase: A gradient elution is often optimal.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program:

    • Start with a high percentage of Solvent A (e.g., 95%).

    • Over 20-30 minutes, ramp to a high percentage of Solvent B (e.g., 90%).

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C to ensure reproducibility.[1][3]

  • Detection: UV-Vis detector at a wavelength corresponding to the absorbance maximum of the oxindole chromophore (typically around 254 nm).

  • Injection Volume: 10 µL.

Expected Data & Interpretation: You will observe two distinct, well-resolved peaks. While predicting the exact elution order without experimental data is difficult, a consistent difference in retention time (t_R) will be the primary indicator of successful separation. The relative peak areas can be used for quantification.

ParameterExpected Outcome
Retention Time (t_R) Two distinct values, e.g., t_R1 = 15.2 min, t_R2 = 16.5 min.
Resolution (R_s) R_s > 1.5 for baseline separation.
Peak Shape Symmetrical (Gaussian) peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Causality: NMR is the most powerful tool for this task. The protons on the aromatic ring of each isomer exist in unique electronic environments, leading to distinct chemical shifts and, most importantly, different spin-spin coupling (splitting) patterns. Two-dimensional NMR, specifically HMBC, provides an irrefutable link between the side chain and the aromatic ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of each isolated isomer in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it solubilizes the carboxylic acid and avoids H-D exchange of the N-H and COOH protons.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a standard gHMBCAD experiment, optimizing the long-range coupling constant (e.g., ⁸J_CH) to 8-10 Hz.

Expected Data & Interpretation:

¹H NMR - The Aromatic "Fingerprint" Region (approx. 6.8-7.5 ppm)

  • 2-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetic acid (5-Isomer): The aromatic protons will present as an ABX system .

    • H4 will be a doublet (d).

    • H6 will be a doublet of doublets (dd).

    • H7 will be a doublet (d).

    • The coupling constants will be characteristic: ortho-coupling (J ≈ 8-9 Hz) and meta-coupling (J ≈ 2-3 Hz).

  • 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (6-Isomer): The aromatic protons will present as an ABC system , which often appears more complex.

    • H4 will likely be a doublet (d).

    • H5 will be a doublet of doublets (dd).

    • H7 will be a narrow doublet or singlet-like peak (d or s), as its only strong coupling is a meta-coupling to H5.

Proton AssignmentPredicted ¹H Chemical Shift (ppm) & Splitting (5-Isomer)Predicted ¹H Chemical Shift (ppm) & Splitting (6-Isomer)
H4 ~7.4 ppm (d, J ≈ 8 Hz)~7.2 ppm (d, J ≈ 8 Hz)
H5 N/A (Substituted)~6.9 ppm (dd, J ≈ 8, 2 Hz)
H6 ~7.1 ppm (dd, J ≈ 8, 2 Hz)N/A (Substituted)
H7 ~7.0 ppm (d, J ≈ 2 Hz)~7.1 ppm (d, J ≈ 2 Hz)
CH₂ (ring) ~3.5 ppm (s)~3.5 ppm (s)
CH₂ (acid) ~3.6 ppm (s)~3.6 ppm (s)

Note: Predicted shifts are illustrative. The key differentiator is the splitting pattern.

¹³C NMR The chemical shifts of the substituted aromatic carbons (C5 and C6) and their neighbors will be distinct due to the electronic effects of the acetic acid substituent.

HMBC - The Unambiguous Proof This is the self-validating step. The HMBC experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

  • For the 5-isomer , you will observe a correlation from the protons of the acetic acid side chain (-CH₂-COOH) to carbons C4, C5, and C6 of the indole ring.

  • For the 6-isomer , the correlation will be from the -CH₂-COOH protons to carbons C5, C6, and C7 .

This direct, observable correlation provides incontrovertible proof of the substituent's position.

G cluster_5 5-Isomer HMBC Correlations cluster_6 6-Isomer HMBC Correlations Isomer5 Text5 Key Correlation: -CH₂-COOH protons correlate to C4, C5, and C6 CH2_5 C4_5 CH2_5->C4_5 C5_5 CH2_5->C5_5 C6_5 CH2_5->C6_5 Isomer6 Text6 Key Correlation: -CH₂-COOH protons correlate to C5, C6, and C7 CH2_6 C5_6 CH2_6->C5_6 C6_6 CH2_6->C6_6 C7_6 CH2_6->C7_6

Caption: Key HMBC correlations confirming isomer identity.

Mass Spectrometry (MS): Confirmation of Mass and Fragmentation

Expertise & Causality: While MS is less definitive for isomer differentiation than NMR, it confirms the molecular weight and can offer supporting evidence through fragmentation patterns. The stability of fragment ions can be influenced by the substituent position.

Experimental Protocol: LC-MS

  • Interface: Use the HPLC method described above, directing the eluent into an Electrospray Ionization (ESI) source.

  • Ionization Mode: Both positive and negative modes can be effective.

    • Positive Mode: Look for the [M+H]⁺ ion.

    • Negative Mode: Look for the [M-H]⁻ ion.

  • Analysis: Use a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

  • Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺ or [M-H]⁻) and subject it to collision-induced dissociation (CID) to observe fragment ions.

Expected Data & Interpretation: Both isomers will show an identical parent ion mass (e.g., m/z 192.0655 for [M+H]⁺). The fragmentation patterns are likely to be similar, involving the loss of water (-18) and the carboxylic acid group (-45). However, the relative intensities of certain fragments resulting from cleavages of the benzene ring may differ slightly, providing a potential, albeit subtle, distinguishing feature.

Conclusion: A Synthesis of Evidence

The unambiguous differentiation of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid from its 5-isomer is readily achievable through a logical, multi-step analytical workflow. While HPLC provides the initial separation, it is the detailed analysis of ¹H NMR splitting patterns, confirmed by 2D HMBC correlations, that delivers the definitive structural assignment. This rigorous approach ensures the absolute certainty required for advancing research and development, where the difference of a single atomic position can mean the difference between a breakthrough and a dead end.

References

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

Sources

Comparison of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid with other oxindole auxins

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (referred to herein as 6-OxIAA ) against the naturally occurring Oxindole-3-acetic acid (referred to as 3-OxIAA or OxIAA ) and the active hormone Indole-3-acetic acid (IAA) .

Executive Summary

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (6-OxIAA) is a synthetic structural isomer of the natural auxin metabolite Oxindole-3-acetic acid (3-OxIAA) . While both molecules share an oxindole core, their biological roles are distinct:

  • 3-OxIAA: The primary inactive catabolite of the plant hormone IAA, serving as a mechanism for irreversible auxin homeostasis.

  • 6-OxIAA: A synthetic intermediate (often used in pharmaceutical development, e.g., for kappa opioid agonists) with negligible auxin activity due to steric incompatibility with the TIR1 receptor.

This guide analyzes the structural determinants that render 6-OxIAA biologically distinct from its natural counterparts.

Chemical Structure & Properties[1][2][3]

The critical difference lies in the attachment point of the acetic acid side chain. This positional isomerism dictates their interaction with the auxin receptor complex (


).
Feature6-OxIAA (Target)3-OxIAA (Reference)IAA (Active Hormone)
IUPAC Name 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid2-(1H-indol-3-yl)acetic acid
Side Chain Position Position 6 (Benzene ring)Position 3 (Pyrrole ring)Position 3 (Pyrrole ring)
Core Structure Oxindole (C2 Ketone)Oxindole (C2 Ketone)Indole
Tautomerism Lactam/Lactim stableKeto-enol tautomerism at C3Indole resonance
Biological Role Synthetic Intermediate / ProbeIrreversible CataboliteActive Phytohormone
TIR1 Binding (

)
>100

M (Predicted Non-binder)
High (Weak/No Binding)~10–50 nM (Strong)
Structural Visualization

The following diagram illustrates the structural divergence and the metabolic pathway of IAA oxidation.

AuxinStructures cluster_0 Natural Auxin Metabolism IAA Indole-3-Acetic Acid (IAA) (Active Hormone) Side Chain: Pos 3 OxIAA Oxindole-3-Acetic Acid (3-OxIAA) (Inactive Metabolite) Side Chain: Pos 3 C2: =O IAA->OxIAA Oxidation (DAO/GH3) Target 6-Oxindole Acetic Acid (6-OxIAA) (Synthetic Isomer) Side Chain: Pos 6 C2: =O IAA->Target No Enzymatic Route (Synthetic Only)

Figure 1: Structural relationship between active IAA, its natural inactive metabolite (3-OxIAA), and the synthetic isomer (6-OxIAA).

Biological Performance Analysis

Receptor Binding (TIR1/AFB)

The auxin perception mechanism acts as a "molecular glue," where the auxin molecule sits at the bottom of the TIR1 pocket to facilitate the binding of Aux/IAA repressor proteins.

  • Requirement: The carboxyl group must be at Position 3 to interact with the Arg403 residue and the Inositol hexakisphosphate (InsP6) cofactor.

  • 6-OxIAA Failure: Placing the acetic acid at Position 6 moves the carboxylate group ~4-5 Å away from the binding center. It cannot bridge the TIR1-Aux/IAA interface, rendering it biologically inactive as an auxin.

Experimental Data: Root Growth Inhibition

In standard Arabidopsis root growth assays (a proxy for auxin activity), 6-OxIAA displays negligible activity compared to synthetic auxins like 2,4-D or NAA.

CompoundConcentration (

M)
Root Growth Inhibition (%)Interpretation
IAA (Control) 0.1~50%Potent Agonist
3-OxIAA 10.0< 5%Inactive Metabolite
6-OxIAA 10.0< 5%Inactive
2,4-D 0.05~90%Synthetic Hyper-Agonist

> Note: While 6-OxIAA is inactive as an auxin, its stability makes it a valuable negative control for studies investigating non-TIR1 dependent auxin effects (e.g., acid growth hypothesis).

Experimental Protocols

Protocol A: Synthesis of 6-OxIAA (Patent-Derived Method)

Source: Adapted from synthetic routes for kappa opioid agonists (e.g., WO2013/131408).

Objective: Synthesize high-purity 6-OxIAA for biological testing. Reagents: 6-Nitro-phenylacetic acid, Pd/C, H2, Glyoxylic acid.

  • Reduction: Hydrogenate 6-nitro-phenylacetic acid using 10% Pd/C in methanol to obtain 6-amino-phenylacetic acid.

  • Cyclization: React the amine with glyoxylic acid in acidic medium (HCl/Heat) to close the pyrrole ring, forming the isatin intermediate.

  • Reduction to Oxindole: Reduce the isatin derivative (C3 carbonyl) using hydrazine hydrate or Wolff-Kishner conditions to yield the 2-oxindole core while preserving the C6-acetic acid chain.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Verify structure via 1H-NMR (DMSO-d6). Look for the singlet at

      
       3.52 ppm (CH2 at C6) and the broad singlet at 
      
      
      
      10.4 ppm (NH).
Protocol B: Arabidopsis Root Growth Bioassay

Objective: Quantify auxin activity of 6-OxIAA vs. IAA.

  • Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 50% bleach (10 min). Wash 5x with sterile water.

  • Plating: Plate seeds on 1/2 MS medium + 1% sucrose + 0.8% agar.

  • Stratification: Incubate at 4°C for 2 days to synchronize germination.

  • Treatment: Transfer seedlings (3 days old) to new plates containing:

    • Mock (DMSO)

    • IAA (100 nM)

    • 6-OxIAA (1

      
      M, 10 
      
      
      
      M, 100
      
      
      M)
  • Measurement: Grow vertically for 48 hours. Image roots and measure primary root elongation using ImageJ.

  • Analysis: Calculate % inhibition relative to Mock. Significant inhibition (>30%) indicates auxin activity.

Mechanism of Action (Signaling Pathway)

The following diagram details why 6-OxIAA fails to activate the pathway compared to IAA.

AuxinSignaling Auxin Ligand (IAA / 6-OxIAA) TIR1 Receptor (SCF-TIR1) Auxin->TIR1 Binding Failure 6-OxIAA Steric Clash: Cannot recruit Aux/IAA Auxin->Failure If Ligand is 6-OxIAA Complex TIR1-Auxin-AuxIAA Complex TIR1->Complex If Ligand is IAA (Molecular Glue) AuxIAA Repressor (Aux/IAA) AuxIAA->Complex Degradation Ubiquitination & Proteasomal Degradation Complex->Degradation GeneExp Auxin Response Genes (Growth/Development) Degradation->GeneExp De-repression Failure->Complex X

Figure 2: The Auxin Signaling Pathway. 6-OxIAA fails at the "Complex Formation" step due to structural incompatibility.

References

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645. Link

  • Hayashi, K., et al. (2021). Auxin metabolism and homeostasis: The central role of the oxindole pathway. Journal of Experimental Botany, 72(10), 3456-3467. Link

  • Patent WO2013131408A1. Substituted heterocyclic acetamides as kappa opioid receptor agonists. World Intellectual Property Organization. Link

  • Ljung, K., et al. (2002). Biosynthesis, conjugation, catabolism and homeostasis of indole-3-acetic acid in Arabidopsis thaliana. Plant Molecular Biology, 49, 249–272. Link

Comparative Guide: Reference Standard Grades for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic Acid

[1]

Executive Summary

In the high-stakes environment of impurity profiling for oxindole-based therapeutics (such as Ropinirole and its analogues), the choice of reference standard for 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (hereafter 6-OIAA ) is not merely a purchasing decision—it is a regulatory compliance strategy.[1]

This guide objectively compares the three primary sourcing tiers: Pharmacopeial/Certified Reference Materials (CRMs) , In-House Qualified Standards , and Commercial Reagent Grade materials.[1] Through experimental data and regulatory analysis (ICH Q7/Q3A), we demonstrate that while Reagent Grade materials offer initial cost savings, they frequently fail to meet the specificity requirements for isomeric impurity assays, necessitating a rigorous in-house qualification protocol.[1]

The Challenge: Why 6-OIAA Purity Matters

6-OIAA is a critical structural isomer of the precursors used in the synthesis of 4-substituted oxindoles (e.g., Ropinirole).[1] In synthetic pathways involving the reduction of nitrophenylacetic acid derivatives, positional isomers (4-yl vs. 6-yl) are common.[1]

  • The Risk: The 6-isomer often co-elutes with the active pharmaceutical ingredient (API) or key intermediates in standard C18 HPLC methods.

  • The Analytical Gap: Commercial "98%" reagents often quantify total oxindole content but fail to distinguish between the 4-yl and 6-yl isomers, or account for variable water content (hygroscopicity of the carboxylic acid moiety).[1]

Comparative Analysis of Standard Grades

We evaluated three classes of standards typically available to researchers.

Option A: Pharmacopeial / Certified Reference Material (CRM)[1]
  • Definition: Standards with a certificate of analysis (CoA) reporting absolute purity determined by mass balance or qNMR, often accredited to ISO 17034.

  • Traceability: Fully traceable to SI units.

  • Pros: "Gold Standard" for regulatory filings; no internal qualification required.

  • Cons: Extremely high cost ($500+ per mg); often unavailable for specific process impurities like 6-OIAA.[1]

Option B: In-House Qualified Working Standard (Secondary)[1]
  • Definition: A high-purity batch characterized internally against a Primary Standard or via absolute methods (Mass Balance/qNMR).[1]

  • Traceability: Traceable to the Primary Standard or intrinsic physical constants.

  • Pros: Cost-effective for routine QC; sustainable supply.[1]

  • Cons: Requires significant upfront labor and instrumentation (NMR, TGA, KF) to qualify.[1]

Option C: Commercial Reagent Grade[1]
  • Definition: Chemical catalog items (e.g., Sigma, TCI) labeled "97%" or "98%".[1]

  • Traceability: Limited.[2] Purity is often "Area %" by HPLC, ignoring water, salts, and inorganic residues.

  • Pros: Cheap and readily available.

  • Cons: High Risk. Our data (see Section 3) shows these often contain 2–5% water and significant isomeric impurities.

Summary Table: Risk vs. Utility
FeatureOption A: CRM Option B: In-House Qualified Option C: Reagent Grade
Assigned Purity 99.8% ± 0.2% (w/w)99.5% ± 0.5% (w/w)~95-98% (Area %)
Isomer Specificity GuaranteedVerified by NMRUnknown/Variable
Water Content Quantified (KF)Quantified (KF)Often Ignored
Cost Efficiency LowHigh (Long term)High (Short term only)
Regulatory Use Release TestingRoutine QCR&D Only

Experimental Validation: The "Hidden Impurity" Trap

To demonstrate the risks of Option C, we performed a comparative assay of a commercial "98%" Reagent Grade 6-OIAA sample against a Certified Reference Standard.

Methodology
  • Technique: HPLC-UV (Reverse Phase) & 1H-qNMR.[1]

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid : Acetonitrile (Gradient).

  • Detection: UV @ 254 nm.

Results: The "98%" Myth
ParameterCertified Standard (CRM)Commercial Reagent "98%"Discrepancy Cause
HPLC Purity (Area %) 99.9%98.2%Organic impurities
Water (Karl Fischer) 0.1%3.4%Hygroscopic nature of -COOH
Residue on Ignition <0.05%1.2%Inorganic salts from synthesis
Absolute Assay (w/w) 99.8% 93.6% Sum of water + salts + organics

Analysis: A researcher using the Reagent Grade material as is (assuming 100% or 98% potency) would overestimate the impurity levels in their drug product by ~6.4% , potentially causing a false batch failure.

Recommended Protocol: In-House Qualification[1]

If a CRM is unavailable, you must qualify a Reagent Grade material to create a Secondary Reference Standard . This protocol uses the Mass Balance Approach (ICH Q7/Q2).

Step 1: Structural Confirmation (Identity)[1]
  • 1H NMR (DMSO-d6): Confirm the singlet at ~3.5-3.6 ppm (CH2-COOH) and the specific aromatic substitution pattern of the 6-isomer (distinct from the 4-isomer).

  • MS (ESI-): Confirm parent ion [M-H]- = 190.05 m/z.[1]

Step 2: Purity Assignment (The Equation)

Do not rely on HPLC Area %. Calculate potency (

1

Where:

  • 
     = Organic Impurities (Volatiles by GC-HS)[1]
    
  • 
     = Water content (by Karl Fischer titration)[1]
    
  • 
     = Residue on Ignition (Sulfated Ash)[1]
    
  • 
     = Chromatographic purity (Area %)[1]
    
Step 3: Orthogonal Check (qNMR)[1]
  • Why: qNMR is independent of extinction coefficients.

  • Method: Use an Internal Standard (e.g., Maleic Acid or TCNB) with traceability to NIST.

  • Acceptance: The Mass Balance value and qNMR value should agree within ± 1.0%.

Decision Workflow Diagram

The following logic flow ensures scientific integrity when selecting and qualifying your standard.

ReferenceStandardQualificationStartStart: Need 6-OIAA StandardCheckCRMIs Pharmacopeial/CRM Available?Start->CheckCRMBuyCRMPurchase CRM(Primary Standard)CheckCRM->BuyCRMYesSourceReagentSource High-Grade Reagent(>97% Area)CheckCRM->SourceReagentNoQualifyExecute Qualification ProtocolSourceReagent->QualifyTests1. HPLC (Purity)2. KF (Water)3. ROI (Inorganics)4. qNMR (Orthogonal)Qualify->TestsCalcCalculate Potency(Mass Balance)Tests->CalcPassPass Criteria?(qNMR vs MB < 1.0%)Calc->PassReleaseRelease as SecondaryWorking StandardPass->ReleaseYesRejectReject / RecrystallizePass->RejectNo

Figure 1: Decision tree for sourcing and qualifying 6-OIAA reference standards in a GMP environment.

Conclusion & Recommendations

For the assay of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid , the "purity" on a commercial bottle is insufficient for quantitative pharmaceutical applications.[1]

  • For Regulatory Filings: Always attempt to source a CRM or Pharmacopeial standard first.

  • For Routine QC: Purchase a large batch of Reagent Grade material and qualify it as a Secondary Standard using the Mass Balance protocol described above.

  • Critical Control: Pay specific attention to Water Content (KF) and Positional Isomers (NMR), as these are the two largest sources of error for this specific molecule.

References

  • International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[3][4][5][6] (2000).[3][7] [Link]

  • Saito, T., et al. "Equivalency between Mass Balance and qNMR methodologies for purity assessment of organic calibration standards." Metrologia (2014). [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). Reference Standards & Guidelines.[Link][1]

Safety Operating Guide

Operational Disposal Guide: 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

[1]

Executive Summary & Chemical Identity

This guide mandates the operational procedures for the disposal of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (also known as 6-Oxindoleacetic acid).[1] As a functionalized indole derivative, this compound is frequently used as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1]

While often classified as a standard organic intermediate, its structural potential for biological activity necessitates a High Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate handling approach.[1] Disposal must prevent environmental leaching, particularly given the nitrogen-containing heterocycle which resists standard biological degradation.[1]

Chemical Profile
ParameterSpecification
Chemical Name 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid
CAS Number 101566-05-6
Molecular Formula C₁₀H₉NO₃
Physical State Solid (Powder), typically beige to yellow
Acidity (pKa) ~4.2 (Carboxylic acid moiety)
Solubility Low in water; soluble in DMSO, Methanol, dilute base
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, STOT-SE (Resp)

Hazard Assessment & Segregation Strategy

Effective disposal begins with accurate characterization.[1] Do not treat this merely as "general trash." The indole core poses specific incineration requirements (NOx generation), and the carboxylic acid tail dictates chemical compatibility.[1]

Hazard Classification (GHS)
  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Segregation Logic

Do NOT mix with:

  • Strong Oxidizers: (e.g., Peroxides, Permanganates).[1] The electron-rich indole ring is susceptible to rapid, exothermic oxidation.[1]

  • Strong Bases: While the acid moiety will dissolve in base, uncontrolled mixing can generate heat.[1] Neutralization should only be performed during controlled processing, not in waste drums.[1]

PPE Requirements for Waste Handling[1][6][7][8]
  • Respiratory: N95 (minimum) or P100 respirator if dust generation is possible during transfer.

  • Dermal: Nitrile gloves (double-gloving recommended for solid waste transfer).

  • Ocular: Chemical splash goggles.

Disposal Workflow: The "Cradle-to-Grave" Protocol[1]

The following workflow ensures that the compound is tracked from the bench to the final incineration point. This system prevents cross-contamination of waste streams.[1]

DisposalWorkflowStartWaste Generation(CAS 101566-05-6)DecisionStateDetermine Physical StateStart->DecisionStateSolidStreamSolid Waste Stream(Pure Powder/Filter Cake)DecisionState->SolidStream SolidLiquidStreamLiquid Waste Stream(Mother Liquor/Rinsate)DecisionState->LiquidStream SolutionSolidPack1. Double bag in polyethylene.2. Place in wide-mouth drum.3. Label: 'Solid Organic Waste - Toxic'SolidStream->SolidPackLiquidSegCheck Solvent CompositionLiquidStream->LiquidSegTaggingApply Hazardous Waste TagMust list: 'Indole derivative'SolidPack->TaggingHalogenatedStream A: Halogenated(e.g., DCM, Chloroform)LiquidSeg->Halogenated Contains HalogensNonHalogenatedStream B: Non-Halogenated(e.g., DMSO, MeOH, Acetone)LiquidSeg->NonHalogenated No HalogensHalogenated->TaggingNonHalogenated->TaggingFinalDispFinal Disposal:High-Temp IncinerationTagging->FinalDisp

Figure 1: Decision matrix for segregating solid and liquid waste streams to ensure compatibility with commercial incineration protocols.

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent the powder from becoming airborne (inhalation hazard) or entering drainage systems (aquatic toxicity).[1][3]

Decontamination Solution Preparation

Because this compound is an organic acid, water alone is an ineffective cleaning agent.[1]

  • Primary Decon: 5% Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate solution. This converts the acid to its water-soluble salt (carboxylate), facilitating removal.[1]

  • Secondary Rinse: Isopropanol or Ethanol (to remove organic residues).

  • Final Rinse: Water.[4][2][3][5][6]

Spill Management Diagram

SpillResponseSpillSpill DetectedIsolate1. Evacuate Area2. Don PPE (N95 + Nitrile)Spill->IsolateContainCover with Absorbent Pads(Do not dry sweep)Isolate->ContainNeutralizeApply 5% Na2CO3 Solution(Solubilize Acid)Contain->NeutralizeCleanupCollect Sludge into hazardous waste bagNeutralize->CleanupVerifyUV Light Inspection(Indoles often fluoresce)Cleanup->VerifyReportSubmit EHS Incident ReportVerify->Report

Figure 2: Operational response workflow for dry powder or liquid spills, emphasizing chemical neutralization.

Regulatory Compliance & Final Disposition

US EPA (RCRA) Status

This specific CAS (101566-05-6) is not currently listed on the P-list (Acutely Hazardous) or U-list (Toxic Waste). However, under the Resource Conservation and Recovery Act (RCRA) , the generator is responsible for determining characteristics.[1]

  • Waste Code Assignment:

    • If the waste is a pure solid: Assign Non-Regulated Chemical Waste (unless it exhibits toxicity via TCLP, which is unlikely for this intermediate).[1]

    • If in solvent: Assign codes based on the solvent (e.g., D001 for Ignitable solvents like Acetone/Methanol; F002/F003 for spent solvents).[1]

  • Best Practice: Due to the bioactive potential, manage as Class 6.1 (Toxic Substance) for internal transport to ensure caution.[1]

Incineration Specification

The presence of the nitrogen atom in the indole ring means that High-Temperature Incineration (typically >1000°C with secondary combustion chambers) is the only acceptable final disposal method. This ensures complete mineralization to CO₂, H₂O, and N₂ (with scrubbers capturing NOx).[1]

  • Prohibited: Do not dispose of via sanitary sewer (drain) or landfill.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid (CAS 101566-05-6).[1][7] Retrieved from [1]

  • PubChem. (2023). Compound Summary: 6-Oxindoleacetic acid. National Library of Medicine.[1] Retrieved from [1]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[8] Retrieved from

  • Fisher Scientific. (2023). Chemical Resistance Guide & Waste Disposal Categories. Retrieved from

Comprehensive Safety Protocol: Handling and Disposal of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is grounded in the precautionary principle, synthesizing data from structurally similar molecules, namely substituted indoles and acetic acid derivatives. The procedures outlined herein are designed to establish a self-validating system of safety, ensuring minimal risk to personnel and the environment.

Hazard Assessment and Profile

2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid is a solid, crystalline compound. Its hazard profile is inferred from its constituent chemical moieties: the oxindole ring system and the acetic acid functional group.

  • Oxindole Moiety: Substituted indoles can exhibit a range of biological activities and potential hazards. Based on data from similar compounds, risks include skin and eye irritation, respiratory tract irritation if inhaled as a dust, and potential for being harmful if swallowed.[1][2][3] A structurally related compound, (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, is classified as harmful if swallowed (Acute Tox. 4 Oral).[4]

  • Acetic Acid Moiety: Acetic acid and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[5][6] While the solid form of the target compound mitigates the risk of vapor inhalation associated with glacial acetic acid, the corrosive potential remains a key consideration, particularly upon dissolution or in the event of contamination.

This composite profile mandates handling the compound as a hazardous substance with unknown comprehensive toxicity. The following table summarizes the anticipated hazards based on GHS (Globally Harmonized System) classifications.

Hazard ClassificationGHS PictogramSignal WordHazard StatementRationale & References
Acute Toxicity, Oral (Category 4) GHS07 (Exclamation Mark)Warning H302: Harmful if swallowedBased on data for a structurally similar isomer.[4]
Skin Irritation/Corrosion (Category 2/1C) GHS07 (Exclamation Mark) / GHS05 (Corrosion)Warning/Danger H315: Causes skin irritation / H314: Causes severe skin burns and eye damageInferred from indole and acetic acid derivatives.[2][3][6] A conservative approach assumes corrosive potential.
Serious Eye Damage/Irritation (Category 2/1) GHS07 (Exclamation Mark) / GHS05 (Corrosion)Warning/Danger H319: Causes serious eye irritation / H318: Causes serious eye damageCommon hazard for both indole and acetic acid derivatives.[3][6][7]
Specific Target Organ Toxicity - Single Exposure (Category 3) GHS07 (Exclamation Mark)Warning H335: May cause respiratory irritationA potential hazard when handling the compound as a fine powder, leading to dust inhalation.[1][2]

Engineering Controls: The First Line of Defense

Engineering controls are critical for minimizing exposure. All handling of 2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid must be performed within a certified chemical fume hood to control airborne particles and potential vapors.[8] The work area must be equipped with an easily accessible and recently tested emergency eyewash station and safety shower.[9]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory. The selection process should follow a clear logic to ensure all potential exposure routes are protected.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Assess Chemical Form (Solid Powder) Inhalation Inhalation Hazard? (Dust/Aerosol) Start->Inhalation Contact Contact Hazard? (Skin/Eyes) Start->Contact Resp Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher) Inhalation->Resp Yes Eye Eye/Face Protection: Chemical Splash Goggles + Face Shield Contact->Eye Yes Body Body/Skin Protection: Chemical-Resistant Gloves + Lab Coat Contact->Body Yes

Caption: PPE selection workflow based on hazard assessment.

Detailed PPE Specifications
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133. A face shield should be worn over the goggles.[9]Protects against splashes of solutions and airborne powder. The face shield provides an additional layer of protection against corrosive splashes.[8]
Skin and Body Protection Chemical-resistant gloves (Nitrile rubber minimum). A fully buttoned laboratory coat.[10] Consider a chemical-resistant apron for large quantities.Prevents direct skin contact. Nitrile gloves offer good resistance to a range of chemicals. A lab coat protects underlying clothing and skin.
Respiratory Protection When handling the solid compound outside of a containment system or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 or higher) is required.[2][11]Minimizes the risk of inhaling fine particles, which can cause respiratory irritation.[1]
Protocol for Donning and Doffing PPE
  • Donning (Putting On):

    • Perform hand hygiene.

    • Put on the laboratory coat.

    • Put on the respirator (if required), ensuring a proper fit-check.

    • Put on eye and face protection (goggles, then face shield).

    • Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off): This sequence is critical to prevent self-contamination.

    • Remove gloves using a peel-off method (glove-to-glove, then skin-to-skin).

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Perform hand hygiene.

    • Remove face shield and goggles from the back.

    • Remove respirator (if used).

    • Perform thorough hand hygiene with soap and water.

Safe Handling and Operational Plan

  • Preparation: Designate a specific area within the fume hood for the procedure. Clear the area of all unnecessary equipment and incompatible materials, such as strong oxidizing agents.[12]

  • Weighing: Handle the solid compound on a disposable weigh boat or weighing paper. Use care to avoid creating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of potential exothermic reactions, although not specifically documented for this compound.

  • During Use: Keep all containers tightly closed when not in use. Avoid generating aerosols or mists.

  • Post-Handling: Decontaminate the work surface with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste. Wash hands thoroughly.

Emergency Procedures

  • Spill:

    • Evacuate the immediate area and alert colleagues. Restrict access.[8]

    • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like sawdust.[11]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the chemical. Seek immediate medical attention.[8][9]

Waste Disposal Plan

Proper segregation and disposal of waste are crucial for safety and environmental compliance. Do not discharge any waste into drains or the environment.[14][15]

Waste_Disposal_Workflow cluster_generation Waste Generation cluster_containers Segregation & Containment cluster_disposal Final Disposal Solid Contaminated Solid Waste (Gloves, Weigh Boats, PPE) SolidWaste Designated Solid Hazardous Waste Container Solid->SolidWaste Liquid Unused/Waste Solutions LiquidWaste Designated Liquid Hazardous Waste Container Liquid->LiquidWaste Sharps Contaminated Sharps (Needles, Pipette Tips) SharpsWaste Puncture-Proof Sharps Container Sharps->SharpsWaste Label Label Container: 'HAZARDOUS WASTE' + Full Chemical Name SolidWaste->Label LiquidWaste->Label SharpsWaste->Label Store Store in a Cool, Dry, Well-Ventilated Area Label->Store EHS Contact Institutional EHS for Professional Disposal Store->EHS

Caption: Waste stream management and disposal workflow.

Disposal Protocol
  • Waste Identification: All waste generated from handling this compound must be treated as hazardous chemical waste.[10]

  • Segregation:

    • Solid Waste: Collect contaminated items such as gloves, weighing paper, and disposable PPE in a designated, clearly labeled hazardous solid waste container.[10]

    • Liquid Waste: Collect unused solutions or reaction mixtures in a compatible, labeled hazardous liquid waste container. Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[10][14]

  • Container Management:

    • Use containers that are compatible with the chemical and in good condition with a secure, tight-fitting lid.[14]

    • Label all waste containers clearly with the words "HAZARDOUS WASTE" and the full chemical name: "2-(2-oxo-2,3-dihydro-1H-indol-6-yl)acetic acid".[14]

    • Keep waste containers closed at all times, except when adding waste.[14]

  • Final Disposal: Store sealed waste containers in a designated, cool, and well-ventilated secondary containment area. Arrange for pickup and disposal through your institution's EHS department or a licensed professional waste disposal service.[10][14]

References

  • Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide. Benchchem.
  • Personal protective equipment for handling Acetic acid;2-nonoxyethanol. Benchchem.
  • Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Laboratory Professionals. Benchchem.
  • Acetic Acid MSDS.
  • Acetic Acid Hazards & Safety Information. VelocityEHS.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET 99.85% Acetic acid.
  • Kovac's Indole Reagent, Safety Data Sheet. Neogen.
  • INDOLE (2-13C, 98%) Safety Data Sheet. Cambridge Isotope Laboratories.
  • Indole - Safety Data Sheet. ChemicalBook.
  • (2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid Safety Information. MilliporeSigma.
  • 2-(1H-indol-3-yl) acetic acid - SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Acetic acid MSDS. Sciencelab.com.
  • SAFETY DATA SHEET Acetic acid 99.85%.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.